Cephemimycin
Description
The exact mass of the compound Emimycin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxido-1H-pyrazin-4-ium-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4-3-6(8)2-1-5-4/h1-3H,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJILVKTWPIWODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=O)N1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3735-46-4 | |
| Record name | 2(1H)-Pyrazinone, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emimycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | EMIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14TE35LHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cephemimycin (Cephamycin C)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Properties
Cephemimycin, more commonly known as Cephamycin C, is a β-lactam antibiotic belonging to the cephamycin family. Structurally similar to cephalosporins, cephamycins are distinguished by the presence of a methoxy group at the 7α position of the cephem nucleus, which confers significant resistance to degradation by β-lactamase enzymes.
| Identifier | Value |
| Systematic (IUPAC) Name | (6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Molecular Formula | C₁₆H₂₂N₄O₉S |
| Molecular Weight | 446.43 g/mol |
| CAS Number | 34279-51-1 |
| SMILES | CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCC--INVALID-LINK--O)N |
Biosynthesis of this compound
This compound is a naturally occurring antibiotic produced by the filamentous bacterium Streptomyces clavuligerus. The biosynthesis pathway is a complex enzymatic process starting from amino acid precursors.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, this compound's antibacterial activity stems from its ability to inhibit the synthesis of the peptidoglycan layer of bacterial cell walls. This inhibition leads to cell lysis and death. The 7-α-methoxy group provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamases.
Quantitative Data
Antibacterial Activity
This compound exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. It is particularly effective against many cephalosporin-resistant strains due to its stability against β-lactamases.[1]
| Organism | MIC (μg/mL) | Reference |
| Escherichia coli (cephalosporin-resistant) | Varies | [2] |
| Proteus spp. (indole-positive) | Varies | [1] |
| Serratia spp. | Varies | [1] |
| Bacteroides fragilis | Varies | [1] |
| Proteus mirabilis | Less susceptible to inoculum effect than cephalothin and cephaloridine | [2] |
Note: Specific MIC values can vary significantly between studies and bacterial strains.
Production in Streptomyces clavuligerus
The production of this compound can be influenced by fermentation conditions.
| Condition | This compound C Yield | Reference |
| Optimized solid-state fermentation | 21.68 ± 0.76 mg/gds | |
| Optimized solid-state fermentation with amino acid supplementation | 27.41 ± 0.65 mg/gds |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces clavuligerus Fermentation Broth
This protocol is a generalized procedure based on common methodologies for the isolation of β-lactam antibiotics.
Methodology:
-
Fermentation: Streptomyces clavuligerus is cultured in a suitable fermentation medium under optimized conditions to promote the production of this compound C.
-
Cell Removal: The fermentation broth is centrifuged to pellet the bacterial cells. The supernatant, which contains the secreted this compound C, is collected.
-
Filtration: The supernatant is subjected to microfiltration and ultrafiltration to remove residual cells and large macromolecules.
-
Ion-Exchange Chromatography: The filtered broth is passed through an ion-exchange chromatography column, typically an anionic resin, to which this compound C will bind.
-
Elution: The bound this compound C is eluted from the column using a suitable buffer system, often involving a salt gradient.
-
Further Purification: The eluate may be further purified using techniques such as gel filtration chromatography or reversed-phase high-performance liquid chromatography (HPLC) to achieve a higher purity.
-
Analysis and Quantification: The concentration and purity of the isolated this compound C are determined using analytical HPLC or a microbiological bioassay.
Quantification of this compound C by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A common mobile phase is a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The exact composition may need to be optimized.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of purified this compound C.
-
Sample Preparation: Dilute the sample containing this compound C to a concentration within the linear range of the assay.
-
Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Detection: Monitor the elution of this compound C using a UV detector at an appropriate wavelength (typically around 254 nm).
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound C in the sample by interpolating its peak area on the calibration curve.
Microbiological Bioassay for this compound C Activity
This assay determines the concentration of active this compound C by measuring its inhibitory effect on a susceptible bacterial strain.
Materials:
-
Indicator microorganism (e.g., a strain of Escherichia coli susceptible to this compound C)
-
Nutrient agar plates
-
Sterile paper discs
-
Standard solutions of this compound C
Procedure:
-
Plate Preparation: Prepare nutrient agar plates and seed them with a lawn of the indicator microorganism.
-
Standard and Sample Application: Apply known concentrations of this compound C standards and the unknown samples to sterile paper discs.
-
Incubation: Place the discs on the seeded agar plates and incubate under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) for each standard and sample.
-
Quantification: Create a standard curve by plotting the diameter of the zone of inhibition against the logarithm of the concentration of the standards. Determine the concentration of active this compound C in the sample by interpolation from the standard curve.
References
The Dawn of a New Antibiotic Class: A Technical Guide to the Discovery and Origin of Cephemimycins (Cephamycins)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against microbial resistance, the discovery of novel antibiotic scaffolds is paramount. This technical guide delves into the seminal discovery and origin of the cephemimycin class of antibiotics, more commonly known as cephamycins. These potent β-lactam compounds, closely related to the cephalosporins, introduced a new paradigm in antibacterial therapy with their unique structural features and enhanced resistance to bacterial β-lactamases. This document provides a comprehensive overview of their initial isolation, the producing microorganisms, their biosynthetic pathway, and the experimental methodologies that underpinned their discovery.
Discovery and Origin
The discovery of cephamycins was a significant milestone in antibiotic research, emerging from a dedicated screening program at the Merck Sharp & Dohme Research Laboratories. The initial findings were first presented at the 11th Interscience Conference on Antimicrobial Agents and Chemotherapy in Atlantic City, New Jersey, in October 1971.[1] A subsequent publication in 1972 by E. O. Stapley and his team formally announced the discovery of this new family of β-lactam antibiotics.[1][2]
The research involved screening a multitude of actinomycetes isolated from soil samples for the production of novel antibacterial agents.[2] This systematic approach led to the identification of several Streptomyces species that produced a new class of compounds structurally related to cephalosporin C but possessing a unique 7α-methoxy group.[2] This substitution proved to be a critical factor in their enhanced stability against β-lactamases, enzymes responsible for inactivating many penicillin and cephalosporin antibiotics.[3][4]
Producing Microorganisms
The original research identified eight different species of Streptomyces capable of producing one or more members of the cephamycin family.[1][2] Among these, two were highlighted for their production capabilities:
-
Streptomyces griseus (NRRL 3851): Producer of cephamycins A and B.[5]
-
Streptomyces lactamdurans (NRRL 3802): A newly described species at the time, identified as the producer of cephamycin C.[2][5]
Other cephamycin-producing organisms include Streptomyces clavuligerus and Nocardia lactamdurans.[6]
Biosynthesis of Cephamycin C
The biosynthesis of cephamycin C is a complex enzymatic process that shares its initial steps with the penicillin and cephalosporin pathways. The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.
A schematic of the biosynthetic pathway is presented below, followed by a detailed Graphviz diagram. The pathway can be broadly divided into three stages:
-
Formation of the Tripeptide Intermediate: The non-ribosomal peptide synthetase, ACV synthetase (encoded by the pcbAB gene), catalyzes the formation of the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide.
-
Formation of the Bicyclic Cephem Nucleus: The ACV tripeptide is oxidatively cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, to form isopenicillin N. This is followed by the epimerization of the L-α-aminoadipyl side chain to the D-configuration by isopenicillin N epimerase. The five-membered thiazolidine ring is then expanded to a six-membered dihydrothiazine ring by deacetoxycephalosporin C synthase (DAOCS or expandase).
-
Tailoring Steps to Yield Cephamycin C: A series of modifications to the cephalosporin intermediate, deacetoxycephalosporin C, leads to the final cephamycin C molecule. These include hydroxylation, carbamoylation, and the characteristic methoxylation at the C-7 position.
Diagram of the Cephamycin C Biosynthesis Pathway
References
- 1. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics. I. Production by actinomycetes, including Streptomyces lactamdurans sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Cephemimycin: Production, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cephemimycin, a class of β-lactam antibiotics. It delves into the microorganisms known to produce these compounds, their natural origins, and the methodologies for their fermentation, isolation, and analysis. This document is intended to serve as a valuable resource for professionals engaged in antibiotic research and development.
This compound-Producing Organisms and Natural Sources
Cephemimycins, also known as cephamycins, are naturally produced by a select group of filamentous bacteria belonging to the order Actinomycetales. These microorganisms are predominantly found in soil environments, which serve as the primary natural reservoir for their discovery.
Primary Producing Genera:
-
Streptomyces : This genus is the most prolific source of Cephemimycins. Several species have been identified as producers, including:
-
Nocardia : Certain species within this genus are also known to produce Cephemimycins, such as:
-
Nocardia lactamdurans
-
Natural Habitat:
The vast majority of these antibiotic-producing actinomycetes have been isolated from soil samples collected from diverse geographical locations.[1][2] The ecological role of this compound production in the soil is believed to be related to microbial competition, where it provides a survival advantage by inhibiting the growth of other bacteria.
Fermentation for this compound Production
The production of this compound is achieved through controlled fermentation processes. Both submerged and solid-state fermentation techniques have been successfully employed, with the choice of method often depending on the specific producing strain and the desired scale of production.
Fermentation Media
The composition of the fermentation medium is critical for optimal growth of the producing microorganism and for high yields of this compound. A variety of media, ranging from complex to synthetic, have been described.
Table 1: Composition of Selected Fermentation Media for this compound C Production by Streptomyces clavuligerus
| Component | Medium 1 (Solid-State) | Medium 2 (Submerged) |
| Primary Substrate | Cottonseed Meal | Starch or Glycerol |
| Nitrogen Source | Ammonium Oxalate | Soybean Meal, L-lysine, Yeast Extract |
| Phosphate Source | Potassium Dihydrogen Phosphate | K₂HPO₄ |
| Minerals/Salts | Not specified | MgSO₄·7H₂O, CaCl₂·2H₂O, NaCl, FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O |
| Buffer | Not applicable | MOPS |
| pH | Not specified | 6.8 |
Fermentation Parameters
Optimal fermentation conditions are crucial for maximizing this compound yield. Key parameters that are typically controlled include temperature, pH, aeration, and agitation.
Table 2: Fermentation Parameters for this compound C Production
| Parameter | S. clavuligerus (Solid-State) | S. clavuligerus (Submerged) |
| Temperature | Not specified | Not specified |
| pH | Not specified | Controlled at 6.8 |
| Incubation Time | Not specified | Not specified |
| Aeration | Passive | Not specified |
| Agitation | Static | Not specified |
Quantitative Production Data
The yield of this compound can vary significantly depending on the producing strain, fermentation method, and optimization of culture conditions. To date, the most comprehensive quantitative data available is for this compound C.
Table 3: Reported Yields of this compound C
| Producing Organism | Fermentation Type | Reported Yield |
| Streptomyces clavuligerus NT4 | Solid-State (Optimized) | 27.41 ± 0.65 mg/gds |
| Streptomyces clavuligerus NT4 | Solid-State (Unoptimized) | 10.50 ± 1.04 mg/gds |
gds: grams of dry substrate
Biosynthesis of this compound
The biosynthetic pathway of Cephemimycins is closely related to that of other β-lactam antibiotics, such as penicillins and cephalosporins. The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.
Key Enzymatic Steps in Cephamycin C Biosynthesis:
-
Tripeptide Formation: The initial step involves the formation of the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).
-
Bicyclic Ring Formation: Isopenicillin N synthase (IPNS) catalyzes the oxidative cyclization of ACV to form isopenicillin N, the first intermediate with a β-lactam ring.
-
Epimerization: Isopenicillin N is then converted to penicillin N.
-
Ring Expansion: A key step is the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).
-
Hydroxylation: DAOC is hydroxylated to form deacetylcephalosporin C (DAC).
-
Carbamoylation: A carbamoyl group is transferred to the 3'-hydroxyl group of DAC.
-
7-α-Methoxylation: The final step, unique to cephamycin biosynthesis, is the introduction of a methoxy group at the 7-α position of the cephem nucleus. This reaction is catalyzed by a two-component enzyme system.
References
- 1. Cephamycins, a new family of beta-lactam antibiotics. I. Production by actinomycetes, including Streptomyces lactamdurans sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of a 7-alpha-methoxycephalosporin. Incorporation of molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Cephemimycin in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephemimycin, also known as cephamycin C, is a β-lactam antibiotic produced by several species of actinomycetes, most notably Streptomyces clavuligerus and Streptomyces cattleya.[1] Its potent antibacterial activity and resistance to many β-lactamases make it a molecule of significant interest in the ongoing search for new and effective antimicrobial agents. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Streptomyces, detailing the genetic organization, enzymatic steps, regulatory networks, and key experimental methodologies used to elucidate this complex process.
I. The this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are organized in a contiguous cluster on the Streptomyces chromosome.[1] This clustering facilitates the coordinated regulation of the entire pathway. In many producing organisms, such as S. clavuligerus, the cephamycin C gene cluster is located adjacent to the clavulanic acid biosynthetic gene cluster, forming a "super-cluster" that encodes the production of both a β-lactam antibiotic and a β-lactamase inhibitor.[2]
The core cephamycin C cluster contains genes encoding all the necessary biosynthetic enzymes, as well as regulatory proteins and transport/resistance genes.[3][4][5] Key structural genes include those for the synthesis of the tripeptide precursor, the formation of the bicyclic penicillin nucleus, and the subsequent modifications that characterize the cephamycin molecule.
II. The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade
The biosynthesis of this compound C is a multi-step process that begins with primary metabolites and proceeds through a series of enzymatic conversions. The pathway can be broadly divided into early, middle, and late stages.
A. Early Stages: Formation of the ACV Tripeptide
-
Precursor Synthesis (α-aminoadipic acid): The pathway begins with the formation of the non-proteinogenic amino acid L-α-aminoadipic acid (α-AAA) from L-lysine. This conversion is a two-step process catalyzed by lysine-6-aminotransferase (LAT), encoded by the lat gene, and piperideine-6-carboxylate dehydrogenase (PCD), encoded by the pcd gene.[2][6]
-
Tripeptide Assembly: The three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—are condensed into the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This crucial step is catalyzed by a large, multidomain non-ribosomal peptide synthetase (NRPS) called ACV synthetase (ACVS), encoded by the pcbAB gene.[7][8]
B. Middle Stages: Formation of the Cephalosporin Core
-
Cyclization to Isopenicillin N: The linear ACV tripeptide is oxidatively cyclized by isopenicillin N synthase (IPNS), encoded by pcbC, to form isopenicillin N. This is the first intermediate in the pathway with a bicyclic β-lactam structure and antibacterial activity.[3][7]
-
Epimerization to Penicillin N: The L-α-aminoadipyl side chain of isopenicillin N is converted to its D-isomer by isopenicillin N epimerase (IPNE), encoded by cefD, yielding penicillin N.[9]
-
Ring Expansion to Deacetoxycephalosporin C (DAOC): The five-membered thiazolidine ring of penicillin N is expanded into a six-membered dihydrothiazine ring to form deacetoxycephalosporin C (DAOC). This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase, which is encoded by the cefE gene.[2]
C. Late Stages: Tailoring Reactions to Yield this compound C
-
Hydroxylation to Deacetylcephalosporin C (DAC): DAOC is hydroxylated at the C-3' position to form deacetylcephalosporin C (DAC). This step is carried out by deacetylcephalosporin C hydroxylase (DAOC/DAC synthase), encoded by the cefF gene.[10]
-
Carbamoylation: The hydroxyl group at C-3' of DAC is then carbamoylated to produce O-carbamoyldeacetylcephalosporin C. This reaction is catalyzed by O-carbamoyltransferase, encoded by the cmcH gene.[2]
-
Methoxylation at C-7: The final and defining step in this compound C biosynthesis is the introduction of a methoxy group at the C-7 position of the cephem nucleus. This is a two-step process involving two enzymes, CmcI and CmcJ. CmcJ, a hydroxylase, first introduces a hydroxyl group at C-7. Subsequently, CmcI, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, methylates this hydroxyl group to form the final product, this compound C.[5][11]
III. Visualization of the Biosynthetic Pathway
The following diagram illustrates the enzymatic steps involved in the conversion of the precursor amino acids to this compound C.
Caption: The biosynthetic pathway of this compound C in Streptomyces.
IV. Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level, primarily by a pathway-specific activator protein called CcaR (Cephamycin and Clavulanic Acid Regulator).
A. The CcaR Regulatory Cascade
CcaR is a member of the Streptomyces antibiotic regulatory protein (SARP) family and is encoded by the ccaR gene located within the cephamycin C gene cluster.[3][11] It acts as a positive regulator, and its presence is essential for the biosynthesis of both cephamycin C and clavulanic acid.[11] Disruption of the ccaR gene leads to a dramatic decrease in the transcription of key biosynthetic genes and a complete loss of antibiotic production.[11][12]
CcaR exerts its control by binding to specific heptameric sequences in the promoter regions of several genes within the cephamycin C and clavulanic acid clusters.[3] Genes directly activated by CcaR include lat (the first step in the pathway), the bidirectional cefD-cmcI promoter, and cefF.[3] CcaR also autoregulates its own expression by binding to its own promoter.[3]
B. Visualization of the CcaR Regulatory Network
The following diagram illustrates the regulatory role of CcaR on the this compound C biosynthetic gene cluster.
Caption: CcaR regulatory network for this compound C biosynthesis.
C. Nutritional Regulation
Besides pathway-specific regulation, this compound production is also influenced by nutritional factors. High concentrations of glucose have been shown to negatively regulate biosynthesis, in part by repressing the formation of ACV and the activity of DAOCS.[6] Phosphate levels also play a regulatory role, with high concentrations repressing several enzymes in the pathway, particularly ACV synthetase.[8] Conversely, the choice of nitrogen source can significantly impact yields, with asparagine generally being a better source than ammonium for both enzyme biosynthesis and overall cephamycin C production.[13]
V. Quantitative Data
The following tables summarize key quantitative data related to the enzymes and production of this compound C.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Gene | Substrate | Km (µM) | Source Organism |
| Isopenicillin N Synthase (IPNS) | pcbC | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 180 | S. lactamdurans |
| Deacetoxycephalosporin C Synthase (DAOCS) | cefE | Penicillin N | 50 | S. clavuligerus |
| Deacetylcephalosporin C Hydroxylase (DAOCH) | cefF | Deacetoxycephalosporin C (DAOC) | 59 | S. clavuligerus |
| Deacetylcephalosporin C Hydroxylase (DAOCH) | cefF | α-Ketoglutarate | 10 | S. clavuligerus |
Data compiled from references[10][14].
Table 2: Impact of ccaR Manipulation on Gene Expression and this compound C Production
| Strain/Condition | Target Gene(s) | Fold Change in Gene Expression | Change in this compound C Production |
| ccaR disruption (ccaR::aph) | lat | ~2200-fold decrease | Production abolished |
| ccaR disruption (ccaR::aph) | cmcI | ~1087-fold decrease | Production abolished |
| ccaR disruption (ccaR::aph) | pcbAB-pcbC-cefD-cefE-cmcJ-cmcH | 225 to 359-fold decrease | Production abolished |
| ccaR overexpression (multicopy plasmid) | ccaR | ~5.1-fold increase | ~6.1-fold increase |
| ccaR overexpression (multicopy plasmid) | lat, cmcI | ~5-fold increase | ~6.1-fold increase |
Data compiled from reference[11].
Table 3: this compound C Production Titers under Various Conditions
| Streptomyces Strain | Fermentation Condition | Key Parameter | This compound C Titer |
| S. clavuligerus NT4 | Solid-State Fermentation (SSF) | Unoptimized | 10.50 ± 1.04 mg/gds |
| S. clavuligerus NT4 | Solid-State Fermentation (SSF) | Optimized | 21.68 ± 0.76 mg/gds |
| S. clavuligerus NT4 | Solid-State Fermentation (SSF) | Optimized + Amino Acids | 27.41 ± 0.65 mg/gds |
| S. clavuligeruslat mutant | Submerged Fermentation | lat gene disrupted | Production abolished |
| S. clavuligerus wild-type | Fed-batch culture | Glycerol feeding | ~300-400 mg/L |
gds = grams of dried substrate. Data compiled from references[1][6][7].
VI. Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key methodologies.
A. Gene Disruption and Complementation
Gene disruption is a fundamental technique used to establish the function of a specific gene in a biosynthetic pathway.
General Protocol for Gene Disruption in Streptomyces (e.g., ccaR disruption):
-
Construct a Disruption Vector:
-
Clone flanking regions (typically ~1-2 kb) of the target gene (ccaR) upstream and downstream of an antibiotic resistance cassette (e.g., apramycin resistance, apr) in an E. coli vector that cannot replicate in Streptomyces.
-
The vector should also contain a counter-selectable marker if a two-step recombination strategy is planned.
-
-
Introduce the Vector into Streptomyces:
-
Transfer the non-replicating disruption vector from a donor E. coli strain (e.g., ET12567/pUZ8002) into S. clavuligerus via intergeneric conjugation.
-
Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the integrated plasmid (e.g., medium containing the antibiotic for which the cassette provides resistance).
-
-
Select for Double Crossover Events:
-
Culture the primary exconjugants under non-selective conditions to allow for a second crossover event to occur, which will result in the replacement of the wild-type gene with the resistance cassette-disrupted version.
-
Screen for colonies that have lost the vector backbone (if a counter-selection marker is used) and are sensitive to the antibiotic associated with the vector's resistance marker.
-
-
Confirm the Disruption:
-
Verify the correct gene replacement in putative mutants using PCR with primers flanking the target gene and Southern blot analysis.
-
Complementation: To confirm that the observed phenotype is due to the gene disruption, the wild-type gene is reintroduced into the mutant on a replicative or integrative plasmid. Restoration of this compound C production confirms the gene's function.
B. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of biosynthetic genes under different conditions or in different genetic backgrounds.
General Protocol for qRT-PCR Analysis:
-
RNA Isolation:
-
Grow S. clavuligerus cultures to the desired time point (e.g., early, mid, and late exponential phase).
-
Harvest mycelia and immediately stabilize the RNA using a reagent like RNAprotect Bacteria Reagent.
-
Extract total RNA using a suitable kit or method, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.
-
-
Real-Time PCR:
-
Set up PCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the target biosynthetic genes (lat, pcbC, cefE, etc.) and a validated reference gene (e.g., hrdB) for normalization.
-
Run the reactions in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing the expression to the reference gene.
-
C. Enzyme Purification and Kinetic Analysis
Characterizing the enzymes of the pathway provides crucial insights into their catalytic mechanisms and potential rate-limiting steps.
General Protocol for Enzyme Purification (e.g., DAOCH):
-
Cell-Free Extract Preparation:
-
Grow a high-density culture of S. clavuligerus.
-
Harvest and wash the mycelia, then resuspend in a suitable buffer.
-
Lyse the cells using methods such as sonication or a French press.
-
Clarify the lysate by centrifugation to obtain a cell-free extract.
-
-
Protein Fractionation and Chromatography:
-
Perform an initial fractionation of the cell-free extract using ammonium sulfate precipitation.
-
Subject the protein fraction containing the enzyme of interest to a series of chromatographic steps. This may include:
-
Anion-exchange chromatography (e.g., DEAE-Sepharose).
-
Hydrophobic interaction chromatography.
-
Gel filtration chromatography (for size-based separation).
-
-
-
Purity Assessment:
-
Monitor the purification progress at each step by assaying for enzyme activity and running samples on SDS-PAGE to assess purity.
-
Enzyme Assay and Kinetic Analysis:
-
Develop a specific assay to measure the activity of the purified enzyme. For DAOCH, this would involve incubating the enzyme with its substrate (DAOC), co-factors (α-ketoglutarate, Fe²⁺), and monitoring the formation of the product (DAC) over time using HPLC.[10]
-
To determine Km, vary the concentration of one substrate while keeping others saturated, measure the initial reaction velocities, and fit the data to the Michaelis-Menten equation.
D. Visualization of Experimental Workflow
The following diagram outlines a typical workflow for investigating the function of a gene in the this compound pathway.
Caption: Workflow for functional analysis of a biosynthetic gene.
VII. Conclusion
The biosynthetic pathway of this compound in Streptomyces is a well-characterized example of microbial secondary metabolism. The clustering of the biosynthetic genes, coupled with the hierarchical regulatory control exerted by the CcaR protein, provides an efficient system for the production of this important antibiotic. A thorough understanding of this pathway, from the enzymatic reactions to the intricate regulatory networks, is essential for the rational design of strain improvement strategies. The methodologies outlined in this guide provide a framework for further research aimed at enhancing this compound titers, generating novel derivatives through biosynthetic engineering, and discovering new regulatory elements that could be exploited for industrial production.
References
- 1. Comparative Transcriptome Analysis of Streptomyces Clavuligerus in Response to Favorable and Restrictive Nutritional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Kinetic analysis of cephalosporin biosynthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Investigation of the Streptomyces clavuligerus cephamycin C gene cluster and its regulation by the CcaR protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Gene Replacement Technology to Streptomyces clavuligerus Strain Development for Clavulanic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing [mdpi.com]
- 8. Partial purification and characterization of isopenicillin N epimerase activity from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deacetoxycephalosporin C hydroxylase of Streptomyces clavuligerus. Purification, characterization, bifunctionality, and evolutionary implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the Streptomyces clavuligerus Cephamycin C Gene Cluster and Its Regulation by the CcaR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptomyces clavuligerus: The Omics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Selection and validation of reference genes for normalizing qRT‒PCR gene expression studies in Colletotrichum gloeosporioides and interaction with the guava plants [frontiersin.org]
- 13. Purification and characterization of the isopenicillin N synthase of Streptomyces lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Core Mechanism of Cephemimycin: A Technical Guide to its Action as a β-Lactam Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephemimycins are a class of β-lactam antibiotics, closely related to cephalosporins, that exhibit a potent bactericidal effect against a broad spectrum of bacteria, including many strains resistant to other β-lactam agents. A key structural feature of cephemimycins is the presence of a 7-alpha-methoxyl group, which confers significant stability against a wide range of β-lactamase enzymes, a common mechanism of bacterial resistance. This technical guide provides an in-depth exploration of the mechanism of action of cephemimycins, focusing on their interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of bacterial cell wall synthesis. The guide also presents a summary of their antimicrobial activity and detailed experimental protocols for assessing their efficacy.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, the primary mechanism of action of cephemimycins is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is achieved through the covalent inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes critical for the final steps of peptidoglycan assembly.
The β-lactam ring of the cephemimycin molecule mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This structural similarity allows the antibiotic to bind to the active site of these enzymes. The strained β-lactam ring then undergoes nucleophilic attack by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible inactivation of PBPs halts the transpeptidation reaction, the cross-linking of peptidoglycan chains, which is vital for maintaining the structural integrity of the bacterial cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.
A notable characteristic of some cephemimycins, such as CS-1170, is their high affinity for a specific subset of PBPs in Gram-negative bacteria like Escherichia coli. CS-1170 demonstrates strong binding to PBPs 1A, 1Bs, 3, 4, 5, and 6, while showing a lower affinity for PBP-2. This differential binding profile can influence the specific morphological changes observed in bacteria upon exposure to the antibiotic.
Caption: Mechanism of this compound Action.
Quantitative Data: PBP Binding Affinity and Antimicrobial Activity
The efficacy of cephemimycins is quantified by their binding affinity to target PBPs, often expressed as the half-maximal inhibitory concentration (IC50), and their antimicrobial activity against various bacterial strains, measured as the minimum inhibitory concentration (MIC).
Penicillin-Binding Protein (PBP) Affinity
The IC50 value represents the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescently or radioactively labeled penicillin to the PBPs. A lower IC50 value indicates a higher binding affinity.
| Antibiotic | Bacterium | PBP | IC50 (µg/mL) |
| Cefoxitin | Neisseria gonorrhoeae | PBP1 | >2 |
| PBP2 | 0.21 | ||
| Pseudomonas aeruginosa | PBP4 | 1.5 | |
| Streptococcus pneumoniae | PBP1a | 0.09 | |
| PBP2a | >128 | ||
| PBP2b | >128 | ||
| PBP2x | 0.08 | ||
| PBP3 | 0.003 |
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. The MIC50 and MIC90 values represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.
| Antibiotic | Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefoxitin | Staphylococcus aureus (MRSA, high cefazolin MIC) | - | 512[1][2] |
| Staphylococcus aureus (MRSA, low cefazolin MIC) | - | 16[1][2] | |
| Escherichia coli (ESBL-producing) | - | 4[3][4] | |
| Bacteroides fragilis | 8 | 32[5] | |
| Cefmetazole | Staphylococcus aureus (MRSA, high cefazolin MIC) | - | 512[1][2] |
| Staphylococcus aureus (MRSA, low cefazolin MIC) | - | 16[1][2] | |
| Escherichia coli (ESBL-producing) | ≤1 | 4[6] | |
| Bacteroides fragilis | - | 64[5] | |
| Cefotetan | Staphylococcus aureus | - | 16[7] |
| Escherichia coli (ESBL-producing) | 0.25 | 2[8][9] | |
| Bacteroides fragilis | 5.4 | 23[10] |
Note: MIC values can vary depending on the specific strains tested and the methodology used.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.
Caption: MIC Determination Workflow.
Detailed Methodology:
-
Preparation of Antibiotic Dilutions: A stock solution of the this compound antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included. The plate is then incubated under appropriate atmospheric conditions (e.g., ambient air for aerobic bacteria, anaerobic conditions for anaerobes) at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plate is examined visually for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay measures the ability of a test antibiotic (this compound) to compete with a labeled penicillin for binding to PBPs.
Caption: PBP Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and lysed (e.g., by sonication or French press). The cell lysate is then subjected to ultracentrifugation to pellet the membrane fraction, which is rich in PBPs. The membrane pellet is washed and resuspended in a suitable buffer.
-
Competitive Binding: Aliquots of the membrane preparation are incubated with a range of concentrations of the unlabeled this compound antibiotic for a specific period to allow for binding to the PBPs.
-
Labeling: A fixed, saturating concentration of a labeled penicillin, such as Bocillin FL (a fluorescent penicillin derivative) or radiolabeled penicillin G, is added to the reaction mixtures and incubated to allow the labeled penicillin to bind to any PBPs not occupied by the this compound.
-
Separation and Detection: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Quantification and Analysis: The gel is visualized using an appropriate method for the label used (e.g., fluorescence imaging for Bocillin FL or autoradiography for a radiolabeled penicillin). The intensity of the band corresponding to each PBP is quantified. The percentage of inhibition of labeled penicillin binding is plotted against the concentration of the this compound, and the IC50 value is determined from the resulting dose-response curve.
Conclusion
Cephemimycins represent a valuable class of β-lactam antibiotics with a potent mechanism of action centered on the irreversible inhibition of bacterial penicillin-binding proteins. Their inherent stability to β-lactamases provides a significant advantage in combating resistant bacterial strains. The quantitative data on PBP affinity and MIC values, coupled with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this important antibiotic class.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Cephalosporin-Glycopeptide Combinations for Use against Clinical Methicillin-Resistant Staphylococcus aureus Isolates: Enhanced In vitro Antibacterial Activity [frontiersin.org]
- 3. Cefoxitin as an Alternative to Carbapenems in a Murine Model of Urinary Tract Infection Due to Escherichia coli Harboring CTX-M-15-Type Extended-Spectrum β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Study of Cefoxitin as an Alternative Antibiotic Therapy to Carbapenems in Treatment of Urinary Tract Infections Due to Extended-Spectrum-β-Lactamase-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A five-year multicenter study of the susceptibility of the Bacteroides fragilis group isolates to cephalosporins, cephamins, penicillins, clindamycin, and metronidazole in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Cefotetan: antibacterial activity against Staphylococcus aureus in the presence of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity of Cefotetan against ESBL-Producing Escherichia coli and Klebsiella pneumoniae Bloodstream Isolates from the MERINO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cefotetan: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Cephemimycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephemimycin C is a member of the cephamycin class of β-lactam antibiotics.[1] Like other β-lactams, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound C, detailing its activity against a range of clinically relevant bacteria. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.
Antibacterial Spectrum of this compound C
This compound C demonstrates a broad spectrum of activity, with notable potency against Gram-negative bacteria, including strains that exhibit resistance to other cephalosporin antibiotics. Its efficacy is less pronounced against Gram-positive organisms when compared to some other cephalosporins.[1]
Quantitative Antimicrobial Activity
The in vitro activity of this compound C against a variety of bacterial species is summarized in the following table. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism.
| Bacterial Species | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative | Data not available |
| Proteus spp. | Gram-negative | Data not available |
| Providencia spp. | Gram-negative | Data not available |
| Staphylococcus aureus | Gram-positive | Data not available |
| Enterococcus faecalis | Gram-positive | Data not available |
Qualitative assessments indicate that this compound C is more active against Gram-negative organisms than this compound A and B.[1] It has shown effectiveness against clinically isolated strains of Proteus, Providencia, and Escherichia coli that are resistant to other cephalosporins.[1]
Mechanism of Action: Inhibition of Cell Wall Synthesis
The primary mechanism of action of this compound C, consistent with other β-lactam antibiotics, involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is mediated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.
The following diagram illustrates the signaling pathway of β-lactam antibiotic-mediated cell death:
Experimental Protocols
The determination of the antibacterial spectrum of this compound C relies on standardized in vitro susceptibility testing methods. The two primary methods employed are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.
Workflow:
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound C is prepared and serially diluted in a multi-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the bacterial suspension.
-
Incubation: The inoculated plate is incubated under appropriate atmospheric conditions and temperature (usually 35-37°C) for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound C that completely inhibits visible growth of the bacteria.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.
Workflow:
Detailed Steps:
-
Plate Preparation: A series of agar plates are prepared, each containing a specific concentration of this compound C.
-
Inoculum Preparation: Standardized suspensions of the test bacteria are prepared.
-
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound C that inhibits the visible growth of the organism on the agar.
Conclusion
This compound C exhibits a notable antibacterial profile, particularly against Gram-negative bacteria that are often resistant to other cephalosporins. Its mechanism of action, centered on the inhibition of cell wall synthesis, is a well-established target for antibacterial therapy. While qualitative data underscores its potential, a comprehensive understanding of its antibacterial spectrum necessitates the generation of robust quantitative MIC data against a wide array of clinically significant pathogens. The standardized experimental protocols outlined in this guide provide a framework for conducting such essential in vitro evaluations. Further research into the specific interactions of this compound C with bacterial PBPs and the downstream cellular consequences will be invaluable for its future development and potential clinical application.
References
A Technical Guide to the Core Differences Between Cephamycins and Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the key distinctions between two important classes of β-lactam antibiotics: cephamycins and cephalosporins. While structurally similar, their subtle chemical variations lead to significant differences in their antibacterial spectrum, resistance to enzymatic degradation, and clinical applications. This document provides a comprehensive overview of their mechanisms of action, comparative in vitro activity, and the experimental protocols used for their evaluation.
Structural and Mechanistic Distinctions
Cephamycins and cephalosporins share a common bicyclic core structure known as the cephem nucleus. However, the defining feature of cephamycins is the presence of a methoxy group at the 7α position of this nucleus.[1][2] This seemingly minor addition has profound implications for the antibiotic's stability and efficacy.
Both classes of antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] Specifically, they target and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[3][4][5] The inhibition of PBPs leads to a weakened cell wall and ultimately, cell lysis. The shared β-lactam ring is the key pharmacophore responsible for this activity.
The primary advantage conferred by the 7α-methoxy group in cephamycins is a significant increase in resistance to hydrolysis by β-lactamase enzymes.[1][2][6] These enzymes, produced by many resistant bacteria, are a primary mechanism of defense against β-lactam antibiotics. By sterically hindering the approach of β-lactamases to the β-lactam ring, the methoxy group protects the antibiotic from inactivation, thereby broadening its spectrum of activity to include some β-lactamase-producing organisms.[2]
Comparative In Vitro Activity
The structural differences between cephamycins and cephalosporins translate into distinct antibacterial spectra. While both classes are broad-spectrum antibiotics, cephamycins generally exhibit enhanced activity against anaerobic bacteria and certain Gram-negative organisms that are resistant to early-generation cephalosporins.[1][6]
Below are tables summarizing the Minimum Inhibitory Concentrations (MICs) for representative cephamycins and cephalosporins against a range of clinically relevant bacteria. The data has been compiled from various in vitro studies.
Table 1: Comparative MIC90 Values (μg/mL) Against Gram-Negative Bacteria
| Organism | Cefoxitin (Cephamycin) | Cephalothin (1st Gen Cephalosporin) | Cefotaxime (3rd Gen Cephalosporin) | Ceftriaxone (3rd Gen Cephalosporin) |
| Escherichia coli | >100 | >100 | ≤0.06 - 0.25 | 0.12 |
| Klebsiella pneumoniae | 6.3 | >100 | ≤0.06 - 0.5 | 0.12 |
| Proteus mirabilis | 6.3 | 6.3 | ≤0.06 | 0.12 |
| Serratia marcescens | 25 | >100 | 0.5 | 2 |
| Bacteroides fragilis | 12.5 | >100 | 32 | >128 |
Data compiled from multiple sources.[1][7][8]
Table 2: Comparative MIC90 Values (μg/mL) Against Gram-Positive Bacteria
| Organism | Cefoxitin (Cephamycin) | Cephalothin (1st Gen Cephalosporin) | Cefotaxime (3rd Gen Cephalosporin) | Ceftriaxone (3rd Gen Cephalosporin) |
| Staphylococcus aureus (MSSA) | 3.1 | 0.4 | 4 | 4 |
| Streptococcus pneumoniae | 1.6 | 0.1 | ≤0.015 | 0.03 |
| Streptococcus pyogenes | 0.2 | ≤0.05 | ≤0.015 | 0.03 |
Data compiled from multiple sources.[1]
Mechanisms of Resistance
Bacterial resistance to both cephamycins and cephalosporins can arise through several mechanisms:
-
β-Lactamase Production: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. As previously mentioned, cephamycins are generally more resistant to these enzymes than many cephalosporins.[2][6]
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics, rendering them less effective. This is the mechanism behind methicillin resistance in Staphylococcus aureus (MRSA).[3]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels in Gram-negative bacteria, can restrict the entry of antibiotics into the cell.
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching their PBP targets.
Experimental Protocols
The in vitro activity of cephamycins and cephalosporins is primarily determined using antimicrobial susceptibility testing (AST) methods. The two most common methods are broth microdilution and disk diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of the cephamycin and cephalosporin to be tested in a suitable solvent.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: Culture the test organism on an appropriate agar medium. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Microtiter Plate: Dilute the standardized bacterial suspension in CAMHB and add a standardized volume to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
References
- 1. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Cefoxitin and Cephalothin: Antimicrobial Activity, Human Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Comparative study of the in vitro antibacterial activity of cefoxitin, cefuroxine, and cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of cefotaxime versus ceftriaxone against pathogens isolated from various systemic infections: A prospective, multicenter, comparative, <i>in vitro</i> Indian study - Journal of Laboratory Physicians [jlabphy.org]
A Technical Guide to the Natural Variants of Cephemimycin: A, B, and C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cephemimycins are a family of naturally occurring β-lactam antibiotics produced by various species of actinomycetes, notably Streptomyces.[1][2] Structurally related to the cephalosporins, they are distinguished by the presence of a 7α-methoxy group, which confers significant resistance to β-lactamase enzymes.[3] This key feature has made them and their semi-synthetic derivatives valuable in treating infections caused by bacteria that are resistant to other β-lactam antibiotics.[3][4] This guide provides a comprehensive technical overview of the three primary natural variants: Cephemimycin A, B, and C, focusing on their chemical structures, biological activities, isolation and characterization methods, and biosynthetic pathway.
Chemical Structures
The core structure of the Cephemimycins is the 7-methoxy-3-cephem-4-carboxylic acid nucleus. The natural variants A, B, and C differ in the substituent at the C-3 position of this nucleus.
This compound A:
This compound B:
This compound C:
Caption: Biosynthetic pathway of Cephemimycins.
Experimental Workflow: Isolation and MIC Testing
The following diagram illustrates the general workflow for the isolation, purification, and biological evaluation of the this compound variants.
References
- 1. Cephamycins, a new family of beta-lactam antibiotics. I. Production by actinomycetes, including Streptomyces lactamdurans sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Cephemimycin from Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Cephemimycin, a β-lactam antibiotic, from the fermentation broth of Streptomyces clavuligerus. The protocol is designed to yield a highly purified product suitable for further research and development.
I. Introduction
This compound, a member of the cephamycin family of antibiotics, is a valuable precursor for the synthesis of semi-synthetic antibiotics such as cefoxitin and cefotetan. Its unique 7-methoxy group confers resistance to β-lactamase enzymes, making it a compound of significant interest. This protocol outlines a multi-step purification strategy involving clarification, adsorption chromatography, and ion-exchange chromatography to isolate this compound from the complex milieu of a fermentation culture.
II. Data Presentation
The following table summarizes the quantitative data for a typical purification of this compound from a 1-liter culture of Streptomyces clavuligerus. Please note that these values are representative and may vary depending on the specific fermentation conditions and batch.
| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Culture Supernatant | 1000 | 5000 | 1,000,000 | 200 | 100 | 1 |
| Microfiltration & Ultrafiltration | 950 | 1500 | 950,000 | 633 | 95 | 3.2 |
| Amberlite XAD4 Adsorption | 100 | 300 | 855,000 | 2850 | 85.5 | 14.3[1] |
| Q Sepharose XL Ion-Exchange | 50 | 50 | 726,750 | 14,535 | 72.7 | 72.7 |
| C18 SPE (Desalting) | 10 | 45 | 689,000 | 15,311 | 68.9 | 76.6 |
*One Unit of activity is defined as the amount of this compound required to produce a zone of inhibition of a specific diameter against a susceptible bacterial strain, such as a β-lactam sensitive strain of Escherichia coli.[2]
III. Experimental Protocols
This section provides detailed methodologies for the key experiments in the extraction and purification of this compound.
A. Fermentation of Streptomyces clavuligerus
-
Inoculum Preparation : Inoculate a suitable seed medium with a stock culture of Streptomyces clavuligerus. Incubate at 28°C with shaking for 48-72 hours.
-
Production Culture : Transfer the seed culture to a production medium optimized for this compound production. Fermentation is typically carried out in a bioreactor with controlled pH, temperature (28°C), and aeration for 5-7 days.
B. Clarification of Fermentation Broth
-
Centrifugation : Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the mycelia and other solid components.
-
Microfiltration : Pass the supernatant through a 0.45 µm microfiltration membrane to remove any remaining cells and large particulates.
-
Ultrafiltration : Subject the microfiltered supernatant to ultrafiltration using a membrane with a molecular weight cut-off (MWCO) of 10 kDa. This step removes high molecular weight proteins and other macromolecules that could interfere with subsequent chromatographic steps.
C. Adsorption Chromatography on Amberlite XAD4
This step utilizes a hydrophobic resin to capture this compound and separate it from more polar impurities.
-
Resin Preparation : Wash the Amberlite XAD4 resin extensively with ethanol followed by deionized water to remove any preservatives and fines. Equilibrate the resin with a low pH buffer (e.g., 50 mM sodium phosphate, pH 3.5).
-
Sample Loading : Adjust the pH of the ultrafiltered supernatant to 3.5 and apply it to the equilibrated Amberlite XAD4 column at a flow rate of 2-3 bed volumes per hour.
-
Washing : Wash the column with 5-10 bed volumes of the equilibration buffer to remove unbound impurities.
-
Elution : Elute the bound this compound with a stepwise or linear gradient of increasing ethanol concentration (e.g., 0% to 50% ethanol in the equilibration buffer). Collect fractions and monitor for this compound activity. During this step, 27% of this compound and 44% of contaminants are adsorbed onto the resin, resulting in a purification factor of 1.5.[1]
D. Anion-Exchange Chromatography on Q Sepharose XL
This step separates this compound from other molecules based on charge.
-
Resin Preparation : Equilibrate the Q Sepharose XL column with a suitable buffer at a slightly basic pH (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading : Pool the active fractions from the Amberlite XAD4 column, dilute with the equilibration buffer to reduce the ethanol concentration, and load onto the equilibrated Q Sepharose XL column.
-
Washing : Wash the column with the equilibration buffer until the baseline is stable.
-
Elution : Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). Two distinct peaks with antibacterial activity may be observed during elution with 0.1% and 0.5% NaCl solutions; this compound is typically present in the first fraction.[1]
E. Desalting and Concentration using C18 SPE
The final step is to remove the salt from the purified this compound and concentrate the sample.
-
Cartridge Activation : Activate a C18 Solid-Phase Extraction (SPE) cartridge by washing with methanol followed by deionized water.
-
Sample Loading : Load the pooled active fractions from the Q Sepharose XL column onto the activated C18 cartridge.
-
Washing : Wash the cartridge with deionized water to remove the salts.
-
Elution : Elute the purified and desalted this compound with 50% methanol.[1]
-
Final Preparation : The eluted sample can be lyophilized to obtain a stable powder of purified this compound.
IV. Visualizations
The following diagrams illustrate the key workflows in the extraction and purification of this compound.
Caption: Overall workflow for this compound extraction and purification.
Caption: Workflow for Adsorption Chromatography.
Caption: Workflow for Ion-Exchange Chromatography.
References
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Cephamycins
Note: The term "Cephemimycin" does not correspond to a recognized antibiotic in scientific literature. It is presumed that the intended subject is "Cephamycins," a class of β-lactam antibiotics. These application notes and protocols are based on the properties and testing methodologies for Cephamycins.
Introduction
Cephamycins are a class of β-lactam antibiotics that share a similar core structure with cephalosporins.[1] They are distinguished by the presence of a 7-alpha-methoxy group, which confers a high degree of resistance to degradation by β-lactamase enzymes produced by many resistant bacteria.[1][2][3] This property often makes them effective against cephalosporin-resistant strains.[2][4] The primary mechanism of action for cephamycins is the inhibition of bacterial cell wall synthesis.[5] These notes provide an overview of the in vitro antibacterial activity of cephamycins and detailed protocols for its evaluation.
In Vitro Antibacterial Spectrum of Cephamycins
Cephamycins generally exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] Their enhanced stability to β-lactamases makes them particularly potent against many Enterobacteriaceae.[6][7] The antibacterial efficacy of an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[8][9]
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Representative Cephamycins
| Bacterial Species | Cefoxitin (µg/mL) | Cefotetan (µg/mL) | Cefmetazole (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus | 1 - 4 | 1 - 8 | 1 - 4 |
| Streptococcus pneumoniae | 0.25 - 1 | 0.12 - 0.5 | 0.12 - 1 |
| Gram-Negative | |||
| Escherichia coli | ≤ 0.5 - 8 | ≤ 0.25 - 4 | ≤ 0.5 - 8 |
| Klebsiella pneumoniae | 1 - 16 | 0.5 - 8 | 1 - 16 |
| Proteus mirabilis | ≤ 0.5 - 8 | ≤ 0.25 - 2 | ≤ 0.5 - 4 |
| Bacteroides fragilis | 8 - 32 | 16 - 64 | 8 - 32 |
Note: MIC values can vary significantly between different strains of the same bacterial species. The data presented here are for illustrative purposes and represent a general range of reported values.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls.[5] This process involves the antibiotic binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains.[10] The inhibition of PBPs leads to a weakened cell wall and ultimately results in cell lysis and death. The resistance of cephamycins to β-lactamases ensures that the antibiotic can reach its PBP targets in bacteria that produce these enzymes.[3]
Caption: Mechanism of action of Cephamycins.
Experimental Protocols
The following are standard protocols for determining the in vitro antibacterial activity of Cephamycins.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic in a liquid growth medium.[11]
Materials:
-
Cephamycin antibiotic powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
Sterile diluents (e.g., water, DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Antibiotic Stock Solution:
-
Prepare a stock solution of the Cephamycin in a suitable sterile solvent (e.g., sterile deionized water) to a high concentration (e.g., 10 mg/mL).[11]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Cephamycin stock solution to the first well of each row to be tested and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.[11]
-
-
MIC Determination:
Caption: Workflow for Broth Microdilution.
Agar Dilution Method for MIC Determination
This method involves incorporating the antibiotic into an agar medium upon which bacteria are then inoculated.[13]
Materials:
-
Cephamycin antibiotic powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures in logarithmic growth phase
-
Inoculum replicating device
Protocol:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Prepare serial dilutions of the Cephamycin and add them to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.[12]
-
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antibiotic.[2]
Materials:
-
Paper disks impregnated with a known concentration of Cephamycin
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures in logarithmic growth phase
-
Sterile swabs
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Application of Antibiotic Disks:
-
Aseptically place the Cephamycin-impregnated disks onto the surface of the agar.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk where no bacteria have grown).
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on standardized zone diameter interpretive charts.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antibacterial activity of the cephamycin cefotetan: an in-vitro comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephamycin derivatives: comparison of the in vitro and in vivo antibacterial activities of SQ 14,359, CS-1170, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. idexx.com [idexx.com]
- 10. Mechanism of action of the new orally active cephalosporin FK027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of cephalosporins/cephamycins with antianaerobic activity by integrating microbiologic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Cephemimycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephemimycin, also known as Cephamycin C, is a naturally occurring β-lactam antibiotic distinguished by a 7α-methoxy group on its cephem core. This structural feature confers significant resistance to β-lactamase enzymes, a common mechanism of bacterial resistance. Consequently, the chemical synthesis of this compound derivatives is a focal point in the development of new antibiotics with enhanced stability and a broader spectrum of activity. These application notes provide detailed protocols and data for the synthesis of various this compound analogs, primarily focusing on modifications at the C-3' and C-7 positions of the cephem nucleus. The synthesis of these derivatives often commences from 7-aminocephalosporanic acid (7-ACA), a readily available starting material derived from the fermentation of Cephalosporium acremonium.[1]
Core Synthetic Strategies
The synthesis of this compound derivatives generally involves a multi-step process that includes:
-
Protection of Carboxylic Acid: The carboxylic acid at C-4 is typically protected as an ester (e.g., diphenylmethyl or p-methoxybenzyl ester) to prevent unwanted side reactions.
-
Introduction of the 7α-Methoxy Group: This is a critical step in transforming a cephalosporin scaffold into a cephamycin. Various methods exist, some of which are designed to avoid hazardous reagents like diphenyldiazomethane.[1]
-
Modification of the C-7 Acylamino Side Chain: The amino group at C-7 can be acylated with a variety of side chains to modulate the antibacterial spectrum and potency.
-
Modification of the C-3' Substituent: The acetoxymethyl group at C-3' of 7-ACA is a versatile handle for introducing diverse substituents, often via nucleophilic substitution, to influence the pharmacokinetic and pharmacodynamic properties of the resulting antibiotic.
Experimental Protocols
Protocol 1: Synthesis of Diphenylmethyl (6R,7S)-3-[(acetyloxy)methyl]-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (A Key Cephamycin Intermediate)
This protocol outlines the synthesis of a key intermediate for further derivatization, focusing on a method that avoids potentially explosive reagents for the 7α-methoxylation step.[1]
Step 1: Protection of 7-ACA as a Diphenylmethyl Ester
-
To a suspension of 7-aminocephalosporanic acid (7-ACA) in a suitable solvent (e.g., dichloromethane), add a diphenylmethylating agent such as diphenyl trichloroacetimidate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with an appropriate aqueous solution and concentrate the organic layer to obtain the diphenylmethyl ester of 7-ACA.
Step 2: Formation of a Schiff Base and 7α-Methoxylation
-
Dissolve the diphenylmethyl ester of 7-ACA in a suitable solvent (e.g., methanol).
-
Add 3,5-di-tert-butyl-4-hydroxybenzaldehyde to form the Schiff base.
-
Oxidize the resulting Schiff base using an oxidizing agent like lead dioxide.
-
The in-situ generated C-7 imine is then treated with methanol to introduce the 7α-methoxy group.[1]
-
Purify the product by column chromatography to yield the desired 7α-methoxy cephalosporin intermediate.
Step 3: Acylation of the 7-Amino Group (Example with α-Bromoacetamide)
-
Dissolve the 7α-methoxy intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., pyridine) followed by bromoacetyl bromide at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the product via column chromatography to obtain the α-bromo acetamide derivative.
Protocol 2: C-3' Modification via Thioallylation
This protocol describes a method for introducing arylthiol substituents at the C-3' position of the cephamycin scaffold.[1]
-
Dissolve the C-3' acetoxy-substituted cephamycin intermediate in a suitable solvent.
-
Add the desired arylthiol and a palladium catalyst.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Purify the product by chromatography to obtain the C-3' arylthio-substituted this compound derivative.
Quantitative Data Summary
The following tables summarize typical yields for the key synthetic steps in the preparation of this compound derivatives.
| Step | Starting Material | Product | Typical Yield (%) | Reference |
| 1 | 7-ACA | Diphenylmethyl ester of 7-ACA | 65-88 | [1] |
| 2 | Diphenylmethyl ester of 7-ACA | 7α-methoxy intermediate | Varies | [1] |
| 3 | 7α-methoxy intermediate | α-bromo acetamide derivative | Varies | [1] |
| 4 | α-bromo acetamide derivative | Azide derivative | 81 | [1] |
| 5 | Azide derivative | 4-phenyl-1H-1,2,3-triazol-1-yl derivative | Varies | [1] |
| 6 | C-3' acetoxy cephamycin | C-3' arylthiol derivative | Varies | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
Visualization of Synthetic Pathways
Synthetic Workflow for this compound Derivatives
The following diagram illustrates a general synthetic workflow for the preparation of this compound derivatives starting from 7-ACA. This pathway highlights the key transformations, including protection, methoxylation, and subsequent modifications at the C-7 and C-3' positions.
Caption: General synthetic workflow for this compound derivatives from 7-ACA.
Logical Relationship of Key Synthetic Steps
This diagram illustrates the logical progression and interdependence of the key stages in the synthesis of a dually modified this compound derivative.
Caption: Logical flow of this compound derivative synthesis.
References
Application of Cephemimycin in Anaerobic Bacteria Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephemimycins, a class of β-lactam antibiotics belonging to the cephamycins, have garnered significant interest in anaerobic bacteria research, particularly for their unique anti-sporulation properties. While traditional antibiotics target vegetative cell growth, cephemimycins offer a novel strategy to combat infections caused by spore-forming anaerobes, most notably Clostridioides difficile. This document provides detailed application notes and experimental protocols for the use of cephemimycin and related compounds in a research setting.
Mechanism of Action: Inhibition of Sporulation
Unlike many antibiotics that are ineffective against bacterial spores, cephemimycins have been shown to specifically inhibit the sporulation process in several anaerobic bacteria.[1][2][3] The primary mechanism of action is the targeting of spore-specific penicillin-binding proteins (PBPs).[1][2][3] In Clostridioides difficile, a key target identified is the protein CdSpoVD.[4] By inhibiting these essential enzymes, cephemimycins disrupt the formation of the protective spore coat, rendering the bacteria unable to form mature, viable spores. This action is crucial in preventing the recurrence of infections, a major challenge in C. difficile treatment.[1][5] It is important to note that while effective against sporulation, the vegetative cells of some anaerobic species, including C. difficile, may exhibit resistance to the bactericidal effects of cephamycins.[5]
The general mechanism for β-lactam antibiotics, including cephemimycins, involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[6] This is achieved by blocking the transpeptidase enzymes responsible for cross-linking the peptidoglycan chains, which ultimately leads to cell lysis.[6] However, the anti-sporulation effect is a distinct and significant application in the context of anaerobic research.
Quantitative Data: In Vitro Activity of Cephemimycins
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various cephemimycins and related compounds against a range of anaerobic bacteria. These values are critical for determining the appropriate concentrations for in vitro experiments.
Table 1: MIC90 Values of Cefbuperazone against Various Anaerobic Bacteria
| Anaerobic Bacteria | MIC90 (µg/mL) |
| Bacteroides fragilis and Bacteroides spp. | 32 |
| Fusobacterium spp. | 128 |
| Clostridium spp. | 128 |
| Eubacterium spp. | 64 |
| Peptococcus spp. | 64 |
| Actinomyces spp. | 8 |
| Peptostreptococcus spp. | 32 |
Data sourced from Prabhala et al., 1985.[7]
Table 2: Comparative Activity of Cephalosporins/Cephamycins against Bacteroides fragilis
| Antibiotic | MIC90 (µg/mL) |
| Cefotetan | At least a twofold dilution lower than other agents tested |
| Ceftizoxime | Superior pharmacodynamic profile with unbound concentrations |
| Cefoxitin | Data available for comparison |
| Cefotaxime | Data available for comparison |
Note: This table provides a qualitative summary based on the findings of a 1991 study.[8] For precise MIC values, consulting the original publication is recommended.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a this compound against a specific anaerobic bacterium can be determined using standard methods such as agar dilution or broth microdilution.[9][10]
a. Agar Dilution Method (Gold Standard) [9]
-
Media Preparation: Prepare a suitable agar medium (e.g., Brucella agar supplemented with hemin and vitamin K1).
-
Antibiotic Incorporation: Serially dilute the this compound compound and incorporate it into the molten agar at various concentrations.
-
Plate Preparation: Pour the agar into Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the anaerobic bacterium (e.g., 0.5 McFarland standard).
-
Inoculation: Spot-inoculate the bacterial suspension onto the surface of the agar plates containing different antibiotic concentrations.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
b. Broth Microdilution Method [9]
-
Media Preparation: Use a suitable broth medium (e.g., supplemented Brucella broth) in a 96-well microtiter plate.[9]
-
Antibiotic Dilution: Perform serial dilutions of the this compound compound across the wells of the microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that shows no visible turbidity (bacterial growth).
Anti-sporulation Assay in Clostridioides difficile**
This protocol is designed to assess the inhibitory effect of a this compound on the sporulation of C. difficile.
-
Bacterial Culture: Grow C. difficile in a suitable sporulation medium (e.g., 70:30 medium) to mid-logarithmic phase.
-
Drug Exposure: Add the this compound compound at a sub-inhibitory concentration (a concentration that does not significantly affect vegetative growth) to the culture. A control culture without the antibiotic should be run in parallel.
-
Incubation: Incubate both cultures under anaerobic conditions for a period that allows for sporulation (e.g., 24-72 hours).
-
Spore Quantification:
-
Take samples from both treated and untreated cultures.
-
To kill vegetative cells, treat the samples with ethanol or heat (e.g., 60°C for 20 minutes).
-
Perform serial dilutions of the treated samples and plate them on a suitable agar medium (e.g., BHI agar with taurocholate to promote germination).
-
Incubate the plates anaerobically and count the resulting colonies, which represent the number of viable spores.
-
-
Data Analysis: Compare the number of spores in the treated culture to the untreated control to determine the percentage of sporulation inhibition.
Visualization of Sporulation Inhibition by Transmission Electron Microscopy (TEM)
TEM can be used to visually confirm the effect of this compound on spore formation.[5]
-
Sample Preparation: Grow C. difficile with and without the this compound as described in the anti-sporulation assay.
-
Fixation: Harvest the bacterial cells and fix them using a suitable fixative (e.g., 2.5% glutaraldehyde).
-
Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by staining with uranyl acetate and lead citrate.
-
Embedding and Sectioning: Dehydrate the samples, embed them in resin, and cut ultra-thin sections.
-
Imaging: Examine the sections under a transmission electron microscope. Look for differences in the morphology and stages of spore development between the treated and untreated samples. In this compound-treated cells, an absence or disruption of spore formation is expected.[5]
Visualizations
References
- 1. research.monash.edu [research.monash.edu]
- 2. Cephamycins inhibit pathogen sporulation and effectively treat recurrent Clostridioides difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Cephamycin-Based Antisporulation Agents targeting Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gisionline.org [gisionline.org]
- 6. youtube.com [youtube.com]
- 7. In vitro activity of cefbuperazone, a new cephamycin, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of cephalosporins/cephamycins with antianaerobic activity by integrating microbiologic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of five oral cephalosporins against anaerobic pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Cephemimycin (Cephamycin C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephemimycin, also known as Cephamycin C, is a β-lactam antibiotic belonging to the cephamycin family.[1][2] Cephamycins are structurally similar to cephalosporins and are notable for their efficacy against anaerobic microbes.[1] Accurate and reliable quantitative analysis of this compound is crucial for various stages of drug development, including fermentation process monitoring, quality control of active pharmaceutical ingredients (APIs), and formulation development. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and accuracy.
This document provides detailed application notes and protocols for the HPLC analysis of this compound, compiled from established methodologies.
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation of this compound is achieved on a C18 stationary phase. The mobile phase composition can be varied to optimize the separation, but typically consists of an aqueous buffer and an organic modifier. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard.
Quantitative Data Summary
The following tables summarize key quantitative data from various HPLC methods developed for the analysis of this compound (Cephamycin C) and other structurally related cephalosporins.
Table 1: Chromatographic Conditions and Performance Data
| Parameter | Method 1 | Method 2 (Proposed) | Method 3 (for related compounds) |
| Column | Waters C18 µ-bondapak[3] | Nucleosil C18 (4.6 x 250 mm, 5 µm)[4] | Agilent Zorbax C8 (4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | 0.01M Acetic Acid Solution[3] | Acetonitrile and 0.04 M potassium dihydrogen orthophosphate (pH 6.0) (7:93 v/v)[4] | 0.1 M Ammonium Acetate Buffer (pH 5.6) and Acetonitrile (95:5 v/v)[5] |
| Flow Rate | Not Specified (Method 4 doubled a slower rate)[6] | 1.3 mL/min[4] | 0.8 mL/min[5] |
| Detection Wavelength | 254 nm[3] | 240 nm[4] | 250 nm[5] |
| Retention Time | 9.5 min (Method 4)[6] | < 6 min[4] | Not Specified |
| Linearity Range | Not Specified | 5–400 µg/mL (for various cephalosporins)[4] | 0.5–50 µg/mL[5] |
| Correlation Coefficient (r²) | 0.98 (correlation with bioassay)[6] | >0.999[4] | 0.9999[5] |
Table 2: Method Validation Parameters for Related Cephalosporins
| Parameter | Cefixime Analysis[7] | Cefepime & Amikacin Analysis |
| Recovery | 94.6% - 98.4% | Not Specified |
| Intra-day Precision (RSD) | < 3.3% | Not Specified |
| Inter-day Precision (RSD) | < 3.3% | Not Specified |
| Limit of Detection (LOD) | 0.26 µg/mL | 0.018 - 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.90 µg/mL | 0.056 - 0.09 µg/mL |
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
This protocol is adapted for the extraction of this compound from fermentation broth samples.
Materials:
-
Fermentation broth containing this compound
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Collect a representative sample of the fermentation broth.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet cells and other solid debris.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean collection tube.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Transfer the diluted sample to an HPLC vial for analysis.
Protocol 2: Preparation of Standard Solutions
Materials:
-
This compound (Cephamycin C) reference standard
-
Methanol (HPLC grade)
-
Mobile phase
-
Volumetric flasks (10 mL, 25 mL, 100 mL)
-
Analytical balance
Procedure:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol 3: HPLC Analysis
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., Nucleosil C18, 4.6 x 250 mm, 5 µm).
-
Data acquisition and processing software.
Chromatographic Conditions (Proposed Method based on related compounds):
-
Mobile Phase: Acetonitrile and 0.04 M potassium dihydrogen orthophosphate (pH 6.0) in a 7:93 (v/v) ratio.[4]
-
Flow Rate: 1.3 mL/min.[4]
-
Column Temperature: Ambient or controlled at 28°C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow the chromatogram to run for a sufficient time to ensure the elution of the this compound peak and any other components of interest.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the samples using the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
This application note provides a comprehensive overview and detailed protocols for the HPLC analysis of this compound. The provided methods, adapted from literature on Cephamycin C and related compounds, offer a solid starting point for researchers and scientists in the field. Method validation according to ICH guidelines is recommended before implementation for routine analysis.
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. Cephamycin C | C16H22N4O9S | CID 441084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Insights into cephamycin biosynthesis: the crystal structure of CmcI from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Cephemimycin using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephemimycin, a member of the cephamycin family of β-lactam antibiotics, requires robust analytical techniques for its characterization, quantification, and structural elucidation. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for analyzing such complex molecules. These application notes provide detailed protocols and workflows for the characterization of this compound using various mass spectrometry techniques. The methodologies outlined are based on established practices for the analysis of cephalosporins and other β-lactam antibiotics and can be adapted and optimized for specific research and development needs.
Key Mass Spectrometry Techniques for this compound Characterization
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of antibiotics like this compound.[1][2] This technique combines the separation capabilities of HPLC with the sensitive and selective detection of MS/MS. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules such as β-lactam antibiotics.[3]
Core applications of mass spectrometry in this compound analysis include:
-
Identification and Confirmation: Accurate mass measurement using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, can confirm the elemental composition of this compound.[4]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions.[3][5] This data helps in identifying the core structure and characterizing its substituents.
-
Quantification: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer allows for highly sensitive and selective quantification of this compound in various matrices.[2]
-
Impurity Profiling: LC-MS/MS can be employed to detect, identify, and quantify process-related impurities and degradation products of this compound.
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound using LC-MS/MS involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
References
- 1. Confirmatory assay for the simultaneous detection of penicillins and cephalosporins in milk using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 22 cephalosporins drug residues in pork muscle using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Microbial Sensitivity Testing of Cephemimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephemimycin belongs to the cephamycin class of β-lactam antibiotics, which are closely related to cephalosporins.[1][2] Cephamycins are characterized by a 7-α-methoxy group, which confers a high degree of resistance to β-lactamase enzymes produced by many resistant bacteria.[2][3] The primary mechanism of action for this compound, like other cephamycins, is the inhibition of bacterial cell wall synthesis.[4] Specifically, it covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][6][7] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[8][9] These application notes provide detailed protocols for determining the in vitro susceptibility of various bacterial isolates to this compound.
Data Presentation
The following tables summarize representative minimum inhibitory concentration (MIC) and disk diffusion zone diameter data for cephamycins against common bacterial pathogens. This data is intended to serve as a reference for expected results when testing this compound.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Cephemycins (µg/mL)
| Bacterial Species | Cefoxitin | Cefmetazole | Flomoxef | Cefotetan |
| Escherichia coli | 8 | 2 | 0.5 | ≤ 0.5 |
| Klebsiella pneumoniae | 8 | 2 | 0.5 | ≤ 0.5 |
| Staphylococcus aureus (methicillin-susceptible) | ≤ 8 | - | - | ≤ 8 |
| Bacteroides fragilis | ≤ 8 | - | - | ≤ 8 |
| Haemophilus influenzae | - | - | - | ≤ 1.0 |
| Pseudomonas aeruginosa | >128 | - | - | >128 |
Data compiled from multiple sources.[10][11][12] Note: Susceptibility breakpoints may vary based on CLSI and EUCAST guidelines.[13][14][15]
Table 2: Representative Disk Diffusion Zone Diameters for Cefoxitin (30 µg disk)
| Bacterial Species | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |
| Enterobacterales | ≥ 18 | 15-17 | ≤ 14 |
| Staphylococcus aureus | ≥ 22 | - | ≤ 21 |
Interpretive criteria based on CLSI guidelines.[13][16] Testing of Staphylococcus aureus with a 30-µg cefoxitin disk is recommended.[12]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
Materials:
-
This compound analytical standard
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in log-phase growth
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer) at a concentration of at least 1000 µg/mL.[9]
-
Sterilize the stock solution by membrane filtration if necessary.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of each row to be used in the 96-well plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.
-
Add 100 µL of the working this compound solution to well 1 of each corresponding row.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.
-
-
Inoculation and Incubation:
-
Within 15 minutes of standardization, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. This will bring the total volume in each well to 100 µL.
-
Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.[10]
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Interpret the MIC value according to established breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.[13][14]
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[17][18][19]
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)
-
Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)
-
Bacterial culture in log-phase growth
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Aseptically apply the this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[11]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[19]
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the zone diameter according to established breakpoints to classify the isolate as susceptible, intermediate, or resistant.[17]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of the inhibition of class A β-lactamases and penicillin-binding proteins by 6-β-iodopenicillanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Cephamycin Antibiotic, CS-1170: Binding Affinity to Penicillin-Binding Proteins and Inhibition of Peptidoglycan Cross-Linking Reactions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New cephamycin antibiotic, CS-1170: binding affinity to penicillin-binding proteins and inhibition of peptidoglycan cross-linking reactions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. hereditybio.in [hereditybio.in]
- 10. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of the cephamycin cefotetan: an in-vitro comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cefotetan, a new cephamycin: comparison of in vitro antimicrobial activity with other cephems, beta-lactamase stability, and preliminary recommendations for disk diffusion testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chainnetwork.org [chainnetwork.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nih.org.pk [nih.org.pk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cephemimycin as a Lead Compound for Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cephemimycin, a member of the cephamycin class of β-lactam antibiotics, as a promising lead compound for the development of novel antibacterial agents. The inherent resistance of cephamycins to many β-lactamases makes them an attractive starting point for overcoming bacterial resistance.[1][2][3] This document outlines its mechanism of action, summarizes its antibacterial activity, and provides detailed protocols for its evaluation and modification.
Introduction to this compound (Cephamycins)
Cephemimycins belong to the cephamycin family, a group of β-lactam antibiotics structurally related to cephalosporins.[4][5] They are naturally produced by Streptomyces species.[4][5] A key structural feature of cephamycins is the presence of a methoxy group at the 7-alpha position of the cephem nucleus.[1][5] This modification confers significant resistance to degradation by a wide range of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to many penicillin and cephalosporin antibiotics.[1][2][3]
Cephamycins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains that are resistant to other β-lactam antibiotics.[1][4][6] Notably, they are also effective against anaerobic bacteria, such as Bacteroides fragilis.[1][5]
Mechanism of Action
Like other β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[7] Specifically, the β-lactam ring of this compound covalently binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting its synthesis, this compound leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[7] The resistance of the 7-alpha-methoxy group to β-lactamases ensures that the antibiotic can reach its PBP targets in resistant bacteria.[1][2][3]
Quantitative Data
The following tables summarize the in vitro antibacterial activity of Cephamycin C, a representative naturally occurring this compound, against a range of bacterial species.
Table 1: Minimum Inhibitory Concentrations (MICs) of Cephamycin C against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 1.6 |
| Staphylococcus epidermidis | Clinical Isolate | 3.1 |
| Streptococcus pneumoniae | ATCC 49619 | 0.8 |
| Enterococcus faecalis | ATCC 29212 | >100 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Cephamycin C against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 6.3 |
| Escherichia coli | (Cephalosporin-resistant) | 12.5 |
| Klebsiella pneumoniae | ATCC 13883 | 3.1 |
| Proteus mirabilis | Clinical Isolate | 1.6 |
| Proteus species (indole-positive) | Clinical Isolate | 3.1-6.3 |
| Serratia marcescens | Clinical Isolate | 6.3-12.5 |
| Bacteroides fragilis | ATCC 25285 | 1.6 |
Note: The above data is compiled from representative values found in the literature. Actual MICs can vary between studies and strains.[6]
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound and its derivatives.
Materials:
-
This compound or analog stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., cephalothin)
-
Negative control (broth only)
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of the this compound compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control (a known antibiotic) and a negative control (broth with inoculum but no antibiotic) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol for β-Lactamase Stability Assay
This protocol assesses the stability of this compound derivatives against β-lactamase enzymes.
Materials:
-
This compound derivative
-
β-lactamase enzyme solution (e.g., from Bacillus cereus)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the this compound derivative in phosphate buffer.
-
Add the β-lactamase enzyme solution to the antibiotic solution.
-
Monitor the hydrolysis of the β-lactam ring by measuring the change in absorbance at a specific wavelength (e.g., 260 nm) over time using a spectrophotometer.
-
A stable compound will show little to no change in absorbance, while a labile compound will show a rapid decrease.
-
Calculate the rate of hydrolysis and compare it to a known β-lactamase-susceptible antibiotic (e.g., penicillin G).
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the toxicity of this compound derivatives against a mammalian cell line (e.g., HeLa or HEK293).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for 24-48 hours.
-
After the incubation period, add MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Structure-Activity Relationship (SAR) and Lead Optimization
The cephem nucleus is amenable to chemical modification at several positions, primarily at the C-7 and C-3 positions, to improve its antibacterial spectrum, potency, and pharmacokinetic properties.[9]
-
C-7 Position: Modifications to the acylamino side chain at the C-7 position can significantly impact the antibacterial spectrum and affinity for PBPs.[9][10] For instance, the introduction of an aminothiazole ring can enhance activity against Gram-negative bacteria.[10][11]
-
C-3 Position: The substituent at the C-3 position influences the compound's metabolic stability and pharmacokinetic profile.[9]
-
7-α-Methoxy Group: This group is crucial for β-lactamase stability and is a defining feature of cephamycins.[1]
Conclusion
This compound and the broader cephamycin class represent a valuable starting point for the development of new antibiotics to combat bacterial resistance. Their inherent stability against β-lactamases provides a significant advantage. Through systematic chemical modification and a robust screening cascade as outlined in these protocols, novel this compound derivatives with improved potency, spectrum, and pharmacokinetic profiles can be developed.
References
- 1. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephamycins, a new family of beta-lactam antibiotics. I. Production by actinomycetes, including Streptomyces lactamdurans sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephamycin - Wikipedia [en.wikipedia.org]
- 6. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Structure-activity relationship of oral cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cephemimycin Production in Streptomyces
Welcome to the technical support center for optimizing Cephemimycin production from Streptomyces fermentation. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving fermentation yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound in Streptomyces fermentation?
A1: The production of this compound is a complex process influenced by a combination of factors. These include the genetic makeup of the Streptomyces strain, the composition of the fermentation medium (carbon and nitrogen sources), physical culture conditions (pH, temperature, aeration), and the presence of specific precursors and regulatory molecules.[1][2][3] Optimizing these parameters is crucial for maximizing yield.
Q2: Which Streptomyces species are known to produce this compound?
A2: this compound C is a broad-spectrum beta-lactam antibiotic produced by several species, most notably Streptomyces clavuligerus, S. cattleya, and Nocardia lactamdurans.[4][5]
Q3: How does the choice of carbon and nitrogen source impact production?
A3: The type and concentration of carbon and nitrogen sources are critical. Glucose and starch are often effective carbon sources.[6] Nitrogen sources like asparagine, glutamine, ammonium, and soybean meal can significantly affect the biosynthesis of enzymes required for this compound production.[6][7] For instance, in Streptomyces cattleya, asparagine has been shown to be a superior nitrogen source for both enzyme biosynthesis and overall this compound C production compared to glutamine.[7]
Q4: Can precursor feeding enhance this compound yield?
A4: Yes, precursor feeding is a viable strategy. The biosynthesis of this compound involves amino acid precursors.[8] Supplementing the culture medium with specific amino acids, such as D-lysine or DL-lysine, has been observed to increase antibiotic yields in Streptomyces lactamdurans and Streptomyces clavuligerus.[9] Furthermore, increasing the flux of the precursor α-aminoadipic acid through genetic engineering has been shown to boost production levels.[10][11]
Q5: What is the role of genetic engineering in improving yield?
A5: Genetic engineering offers powerful tools to enhance this compound production.[12][13] Strategies include overexpressing key biosynthetic genes, deleting genes for competing pathways, and modifying regulatory genes to upregulate the entire production cascade.[14][15] For example, inserting an additional copy of the lysine epsilon-aminotransferase gene (lat) in S. clavuligerus increased antibiotic production by two to five times.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces fermentation for this compound production.
Issue 1: Low or No this compound Production Despite Good Cell Growth
| Possible Cause | Suggested Solution |
| Suboptimal pH | The optimal pH for this compound production is typically between 6.0 and 8.0.[9] Verify and adjust the initial pH of your medium. Monitor the pH throughout the fermentation and control it if necessary, as metabolic activity can cause significant shifts. |
| Incorrect Temperature | Fermentation should be carried out at temperatures ranging from 24°C to 32°C for optimal results.[9] Ensure your incubator or bioreactor is maintaining the correct temperature. |
| Nutrient Limitation or Repression | An inappropriate balance of carbon and nitrogen can repress antibiotic synthesis. Test different carbon sources (e.g., starch, glycerol) and nitrogen sources (e.g., asparagine, peptone).[2] An excess of a readily metabolizable source like glucose can sometimes inhibit secondary metabolite production.[6] |
| Lack of Precursors | The biosynthesis pathway may be limited by the availability of essential precursors. Supplement the medium with amino acids known to be part of the this compound backbone, such as lysine.[9] |
| Inhibitory Compounds | The accumulation of toxic byproducts during fermentation can inhibit production. Consider optimizing aeration or using a fed-batch strategy to limit the buildup of inhibitory substances. |
Issue 2: Inconsistent Yields Between Fermentation Batches
| Possible Cause | Suggested Solution |
| Inoculum Variability | The age and quality of the seed culture are critical. Inconsistent inoculum can lead to variable fermentation performance. Standardize your inoculum preparation protocol, including the age of the seed culture (e.g., 5 days) and the inoculum volume (e.g., 5%).[6] |
| Media Preparation Errors | Minor variations in media components can affect results. Ensure precise measurement of all components and consistent preparation methods. Use high-quality reagents. |
| Poor Aeration/Agitation | Insufficient oxygen transfer can limit both growth and antibiotic production. Optimize the agitation speed and aeration rate for your specific fermentor setup. For shake flasks, ensure adequate headspace and use baffled flasks to improve mixing.[2][16] |
| Strain Instability | High-producing strains can sometimes be genetically unstable. It is advisable to maintain master cell banks and working cell banks to ensure consistent starting material. Periodically re-isolate single colonies to maintain strain purity. |
Issue 3: Mycelial Pelleting or Clumping Affecting Growth and Production
| Possible Cause | Suggested Solution | | Genetic Predisposition | Some Streptomyces strains are prone to forming large pellets, which can lead to mass transfer limitations and reduced productivity.[17][18] | | Morphological Engineering | Consider genetic strategies to alter mycelial morphology. Controlled expression of morphogenes like ssgA can induce mycelial fragmentation, leading to more dispersed growth and improved productivity in submerged cultures.[19] | | Culture Conditions | High shear stress from excessive agitation can sometimes promote pellet formation. Conversely, very low agitation can lead to large clumps. Experiment with different agitation speeds to find an optimal balance. |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound fermentation.
Table 1: Optimized Fermentation Parameters for Antibiotic Production by Streptomyces spp.
| Parameter | Optimal Range/Value | Source Species | Reference |
| Temperature | 24°C - 32°C | S. lactamdurans, S. clavuligerus | [9] |
| Initial pH | 6.0 - 8.0 | S. lactamdurans, S. clavuligerus | [9] |
| Seed Culture Age | 5 days | Streptomyces sp. 891-B6 | [6] |
| Inoculum Volume | 5% (v/v) | Streptomyces sp. 891-B6 | [6] |
Table 2: Effect of Medium Components and Precursors on this compound C Yield
| Component | Concentration | Effect on Yield | Source Species | Reference | | :--- | :--- | :--- | :--- | | D-Lysine or DL-Lysine | 0.10% - 0.80% (w/v) | Increased Production | S. lactamdurans, S. clavuligerus |[9] | | Asparagine | Varies | Better nitrogen source than glutamine | S. cattleya |[7] | | Various Amino Acids | Optimized via RSM | Increased yield from 21.68 to 27.41 mg/gds | S. clavuligerus NT4 |[4][5] | | Glucose | 39.28 g/L (optimal)| Increased yield by ~60% (in combination with other optimized components)| Streptomyces sp. 891-B6|[6] | | Soybean Meal | 15.48 g/L (optimal)| Increased yield by ~60% (in combination with other optimized components)| Streptomyces sp. 891-B6|[6] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces Fermentation
-
Prepare agar slants with a suitable medium (e.g., ISP-2).
-
Inoculate the slants with a spore suspension or a mycelial fragment from a stock culture.
-
Incubate at 28-30°C for 7-10 days until good sporulation is observed.
-
Prepare a seed flask containing a liquid medium (e.g., Tryptic Soy Broth).
-
Aseptically transfer a loopful of spores or a small agar plug from the slant culture to the seed flask.
-
Incubate the seed flask at 28-30°C on a rotary shaker at 200-220 rpm for 3-5 days.[6] The culture should appear turbid with visible mycelial growth.
Protocol 2: Batch Fermentation in Shake Flasks
-
Prepare the production medium according to your optimized recipe (refer to Table 2 for examples). Dispense the medium into baffled shake flasks (e.g., 200 mL in a 1 L flask).[6]
-
Autoclave the flasks and allow them to cool to room temperature.
-
Inoculate the production flasks with the seed culture, typically at a 5% (v/v) ratio.[6]
-
Incubate the flasks at the optimal temperature (e.g., 28°C) on a rotary shaker at 200-220 rpm.[6]
-
Run the fermentation for the desired period (e.g., 7-12 days), taking aseptic samples periodically to measure biomass, pH, and this compound concentration.
Protocol 3: Quantification of this compound C by HPLC
This is a general protocol; specific parameters may need optimization.
-
Sample Preparation:
-
Collect a sample from the fermentation broth.
-
Centrifuge the sample to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particles.
-
-
HPLC System and Column:
-
Mobile Phase and Conditions:
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound C peak based on its retention time compared to a standard (if available).
-
Quantify the concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of a standard compound.[20] If a commercial standard is unavailable, a bioassay can be correlated with HPLC peak areas to create a calibration curve.[20]
-
Visualizing Workflows and Pathways
Diagram 1: General Workflow for Yield Improvement
Caption: A workflow for systematically improving this compound yield.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yield issues.
Diagram 3: Simplified Regulatory Influence on this compound Biosynthesis
Caption: Influence of precursors and regulators on biosynthesis.
References
- 1. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephamycin C biosynthesis in Streptomyces cattleya: nitrogen source regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 9. US3886044A - Process of making cephamycin C by fermentation - Google Patents [patents.google.com]
- 10. Precursor flux control through targeted chromosomal insertion of the lysine epsilon-aminotransferase (lat) gene in cephamycin C biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precursor flux control through targeted chromosomal insertion of the lysine epsilon-aminotransferase (lat) gene in cephamycin C biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The improving prospects for yield increase by genetic engineering in antibiotic-producing Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Genetic Engineering of Streptomyces ghanaensis ATCC14672 for Improved Production of Moenomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unlocking Streptomyces spp. for Use as Sustainable Industrial Production Platforms by Morphological Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative analysis of cephamycin C in fermentation broths by means of thin-layer spectrodensitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of Cephemimycin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of Cephemimycin (also known as Cephamycin C).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
Q2: What are the most critical challenges in the synthesis of the 7α-methoxy-cephem core?
A2: The primary challenges include the stereoselective formation of the β-lactam ring and the diastereoselective introduction of the 7α-methoxy group. The β-lactam ring is highly strained and susceptible to opening.[1][2] The methoxy group installation at C-7 must be controlled to achieve the desired α-stereochemistry, which is crucial for biological activity.
Q3: What protecting groups are recommended for the synthesis of this compound?
A3: An orthogonal protecting group strategy is essential to selectively deprotect functional groups at different stages of the synthesis.[3][4][5]
-
Carboxylic acids: Benzhydryl (Bh) or p-methoxybenzyl (PMB) esters are common for protecting the C-4 carboxylate of the cephem nucleus.
-
Amines: The amino group of the D-α-aminoadipic acid side chain can be protected with Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups.[5]
-
Hydroxyl group: The C-3 hydroxymethyl group may require protection, for instance as a silyl ether, during certain transformations.
Q4: How is the carbamoyloxymethyl side chain at C-3 typically introduced?
A4: The carbamoyloxymethyl group is generally installed late in the synthesis. This can be achieved by reacting the C-3 hydroxymethyl functionalized cephem with a carbamoylating agent, such as chlorosulfonyl isocyanate followed by hydrolysis, or by using a pre-formed carbamoyl chloride. The timing of this step is critical to avoid side reactions with other nucleophiles in the molecule.
Q5: What are the common methods for purifying this compound and its intermediates?
A5: Purification of β-lactam antibiotics can be challenging due to their polarity and potential instability. Common techniques include:
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is often used for final purification. For intermediates, silica gel chromatography can be employed, though care must be taken to avoid degradation on acidic silica.
-
Crystallization: If intermediates or the final product are crystalline, this can be an effective purification method.
Troubleshooting Guides
Problem 1: Low yield or decomposition during β-lactam ring formation.
| Potential Cause | Troubleshooting Suggestion |
| Steric hindrance | Use less bulky substituents on the nitrogen and the carbon that will form the β-lactam ring. |
| Ring strain | Employ milder cyclization reagents and reaction conditions. Consider using enzymatic methods for ring closure.[6] |
| Side reactions | Ensure all other nucleophilic and electrophilic functional groups are adequately protected.[4] |
| Incorrect solvent | Optimize the solvent system to favor the desired cyclization pathway. |
Problem 2: Poor diastereoselectivity during the introduction of the 7α-methoxy group.
| Potential Cause | Troubleshooting Suggestion |
| Non-selective reagent | Utilize a stereodirecting auxiliary on the cephem core to guide the approach of the methoxylating agent. |
| Reaction conditions | Screen different methoxylating agents (e.g., methanol with a Lewis acid, or more specialized reagents) and optimize temperature and reaction time. |
| Epimerization | Subsequent reaction steps might be causing epimerization at C-7. Analyze intermediates to pinpoint the problematic step and adjust conditions accordingly. |
Problem 3: Difficulty in the amide coupling of the D-α-aminoadipoyl side chain.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient coupling agent | Screen a variety of peptide coupling reagents such as HATU, HBTU, or EDC/HOBt to find the most effective one for this specific substrate. |
| Steric hindrance | The 7α-methoxy group can sterically hinder the approach of the activated side chain. Use of a coupling agent with a smaller activating group may be beneficial. |
| Racemization of the side chain | Ensure that the carboxylic acid of the D-α-aminoadipoyl side chain is activated under conditions that minimize racemization. The use of additives like HOBt can help suppress this. |
| Low solubility of reactants | Optimize the solvent system to ensure both the cephem nucleus and the protected side chain are fully dissolved. |
Problem 4: Unwanted side reactions during deprotection steps.
| Potential Cause | Troubleshooting Suggestion |
| Cleavage of the β-lactam ring | Use mild deprotection conditions that are orthogonal to the stability of the β-lactam. For example, if using acid-labile protecting groups, use carefully controlled acidic conditions. |
| Isomerization of the Δ³ double bond | The double bond in the dihydrothiazine ring can isomerize to the Δ² position. Avoid prolonged exposure to strong acids or bases. Enzymatic deprotection can be a milder alternative.[7] |
| Lactone formation | The C-4 carboxylate can react with the C-3 hydroxymethyl group to form an undesired lactone. Ensure the C-4 carboxylate is protected until after the C-3 side chain is in its final form. |
Data Summary
Table 1: Representative Yields for Key Synthetic Transformations in Cephalosporin/Cephamycin Synthesis (Literature-Derived)
| Transformation | Reagents/Conditions | Reported Yield Range (%) | Reference (Illustrative) |
| β-Lactam Ring Formation (Staudinger Cycloaddition) | Ketene + Imine | 40-80 | General Organic Chemistry |
| 7α-Methoxylation | 1. Diazotization 2. MeO⁻ | 50-70 | [8] |
| C-3' Carbamoylation | Isocyanate + Alcohol | 60-90 | [9] |
| Amide Coupling | Protected Amino Acid, Coupling Agent | 70-95 | General Peptide Synthesis |
| Global Deprotection | Acidolysis/Hydrogenolysis | 50-80 | General Organic Chemistry |
Note: Yields are highly substrate-dependent and the values presented are for illustrative purposes based on related syntheses.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolve the protected 7-amino-7-methoxy-cephem core (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add the N-protected D-α-aminoadipic acid (1.1 equivalents) and a suitable coupling agent (e.g., HATU, 1.2 equivalents).
-
Add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Final Deprotection (Example: Boc and Benzhydryl groups)
-
Dissolve the fully protected this compound precursor in a suitable solvent (e.g., CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add a strong acid (e.g., trifluoroacetic acid) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until all protecting groups are cleaved.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by preparative HPLC to obtain the final this compound.
Visualizations
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: A logical flowchart for troubleshooting synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cephalosporins IV. Synthesis and structure-activity relationships of new 7 alpha-methoxy-7 beta-vinylenethioacetamido cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on orally active cephalosporins. I. Synthesis and structure-activity relationships of new 3-substituted carbamoyloxymethyl cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of Cephemimycin in different solvent systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor solubility of Cephemimycin powder. | Incorrect solvent selection. | Refer to the solubility data table below. For aqueous solutions, consider preparing a stock solution in an organic solvent like DMSO first, then diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of biological activity in experiments. | Degradation of this compound in the experimental medium. | This compound, like other β-lactam antibiotics, is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Prepare fresh solutions before use. If the experiment is lengthy, consider the stability data at different pH values and temperatures to choose optimal conditions. For instance, quasi-neutral pH levels (pH 6.0-7.6) are generally preferred for better stability.[1] |
| Inconsistent results between experimental replicates. | Instability of stock solutions. | Prepare fresh stock solutions for each experiment. If storing stock solutions is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.[2][3] Some cephalosporins are stable for up to a year at -80°C.[2] For short-term storage, 2-8°C is recommended, but stability should be verified.[4] |
| Precipitate formation upon dilution of stock solution. | Exceeding the solubility limit in the final buffer system. | Ensure the final concentration of this compound is below its solubility limit in the experimental medium. When diluting a stock solution (e.g., in DMSO), add the stock solution to the aqueous buffer slowly while vortexing to facilitate dissolution. |
| Unexpected peaks in analytical chromatography (HPLC/LC-MS). | Degradation of this compound. | Degradation can occur in the vial before injection or during the analytical run. Ensure the mobile phase pH is within the stable range for this compound. The major degradation pathways for cephalosporins involve the opening of the β-lactam ring.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific data for this compound is not available, for many cephalosporins, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[7] For aqueous solutions, water can be used, but solubility might be limited. It is crucial to check the solubility of your specific batch of this compound.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions in aliquots at -80°C to preserve stability and avoid repeated freeze-thaw cycles.[2][3] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified for your specific experimental timeframe.[4]
Q3: What is the optimal pH for maintaining this compound stability in aqueous solutions?
A3: Based on studies of Cephamycin C, a closely related compound, this compound is expected to be most stable at quasi-neutral pH levels (pH 6.0 - 7.6).[1] Significant degradation is observed at very acidic (pH < 4) or basic (pH > 8) conditions.[1][8]
Q4: How does temperature affect the stability of this compound?
A4: Like most cephalosporins, this compound degradation is accelerated at higher temperatures.[8] Experiments should ideally be conducted at controlled room temperature or below, if possible. For storage, freezing (-20°C or -80°C) is recommended to slow down degradation.[4][9]
Q5: Can I use this compound in bacterial growth media for susceptibility testing?
A5: Yes, but be aware that some β-lactam antibiotics can degrade in bacterial growth media over the course of a typical 24-hour minimum inhibitory concentration (MIC) assay.[10][11] This can lead to an overestimation of the MIC. It is advisable to use freshly prepared media and consider the stability of this compound under your specific assay conditions (pH, temperature, media components).
Data Summary
Table 1: pH-Dependent Stability of Cephamycin C at 20°C
| pH | Degradation after 100 hours (%) |
| 2.2 | 46% |
| 6.0 | 15-20% |
| 7.0 | 15-20% |
| 7.6 | 15-20% |
| 8.7 | 71% |
Data adapted from a kinetic study on Cephamycin C.[1]
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given solvent system.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired solvent systems (e.g., buffers at different pH values) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Incubation:
-
Incubate the test solutions under controlled conditions (e.g., specific temperature and light exposure).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
If necessary, quench the degradation by freezing the sample immediately at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A common approach for cephalosporins involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
The degradation kinetics can be determined by plotting the percentage of remaining this compound against time.
-
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Simplified this compound Degradation Pathway.
References
- 1. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. faq.edqm.eu [faq.edqm.eu]
- 5. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 12. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing culture media for enhanced Cephemimycin production.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing culture media to enhance Cephemimycin production. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical components of a culture medium for robust this compound production?
A1: The most critical components are the carbon source, nitrogen source, and phosphate concentration. The interplay between these elements is crucial for steering the metabolic pathways of Streptomyces species towards the efficient biosynthesis of this compound. Additionally, the presence of specific amino acid precursors and trace metals can significantly influence yield.
Q2: Which carbon sources are most effective for this compound production?
A2: Glycerol and soybean oil have been shown to be highly effective carbon sources for this compound C production.[1][2] In some cases, starch can also be utilized, though it may favor the production of other secondary metabolites.[1] It is important to optimize the concentration, as high levels of readily metabolizable carbon sources can lead to catabolite repression and decrease antibiotic yield.[3]
Q3: What is the recommended nitrogen source for optimal this compound yield?
A3: Asparagine has been identified as a superior nitrogen source for this compound C production in Streptomyces cattleya.[4] Glutamine and ammonium can also be used, but may result in lower yields. An excess of asparagine can, however, lead to a reduction in production.[4]
Q4: How does phosphate concentration affect this compound biosynthesis?
A4: High concentrations of inorganic phosphate are generally inhibitory to this compound production.[5] It is a common phenomenon in the production of many secondary metabolites by Streptomyces. Therefore, maintaining a limiting concentration of phosphate is often a key strategy to trigger and enhance antibiotic synthesis.
Q5: Can the addition of precursors to the medium boost this compound production?
A5: Yes, the addition of L-lysine, a precursor to the α-aminoadipic acid side chain of this compound C, can enhance production.[6] The timing and concentration of lysine addition should be optimized for the specific strain and culture conditions.
Troubleshooting Guide
Problem 1: Good cell growth is observed, but this compound production is low or absent.
| Possible Cause | Troubleshooting Step |
| Catabolite Repression | Reduce the initial concentration of the primary carbon source (e.g., glycerol). Implement a fed-batch strategy to maintain the carbon source at a low, growth-sustaining level.[1] |
| High Phosphate Concentration | Measure the residual phosphate concentration in the medium. Reduce the initial phosphate concentration in the basal medium. Experiment with phosphate-limited conditions.[5] |
| Suboptimal Nitrogen Source | Replace the current nitrogen source with asparagine or a combination of amino acids. Titrate the concentration of the nitrogen source to find the optimal level.[4] |
| Inappropriate pH | Monitor and control the pH of the culture throughout the fermentation process. The optimal pH for this compound C production is typically around 7.0-7.5.[2][7] |
| Lack of Precursors | Supplement the culture medium with L-lysine.[6] |
Problem 2: Inconsistent this compound yields between fermentation batches.
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize the inoculum preparation procedure, including the age and physiological state of the seed culture. Ensure a consistent inoculum size for each fermentation. |
| Inconsistent Media Composition | Prepare media components from fresh, high-quality stocks. Double-check the weighing and mixing of all media components. |
| Fluctuations in Fermentation Parameters | Calibrate all probes (pH, dissolved oxygen, temperature) before each fermentation run. Ensure consistent agitation and aeration rates. |
Problem 3: Foaming in the bioreactor.
| Possible Cause | Troubleshooting Step |
| High concentration of proteins or other surface-active molecules | Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. |
Data Presentation
Table 1: Effect of Carbon Source on this compound C Production in Streptomyces clavuligerus
| Carbon Source | Concentration (g/L) | Max. This compound C Yield (mg/L) | Reference |
| Glycerol | 10.0 | 418.5 | [1] |
| Starch | Not specified | 241.0 | [1] |
| Soybean Oil | 7.0 | 2000 | [2] |
Table 2: Effect of Nitrogen Source on this compound C Production in Streptomyces cattleya
| Nitrogen Source | Observation | Reference |
| Asparagine | Proved to be a better nitrogen source for both enzymatic biosynthesis and production of cephamycin C. | [4] |
| Glutamine | Supported production, but to a lesser extent than asparagine. | [4] |
| Ammonium | Supported production, but to a lesser extent than asparagine. | [4] |
Experimental Protocols
Protocol 1: Submerged Fermentation of Streptomyces clavuligerus for this compound C Production
1. Inoculum Preparation: a. Prepare a seed medium containing (per liter): 10 g glycerol, 11 g soybean meal, 18.3 g L-lysine, 0.5 g yeast extract, 1.75 g K₂HPO₄, 0.75 g MgSO₄·7H₂O, 0.2 g CaCl₂·2H₂O, 2.0 g NaCl, and trace element solution.[1] Adjust pH to 6.8. b. Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of S. clavuligerus. c. Incubate at 28°C with shaking (250 rpm) for 24-48 hours.
2. Production Medium Preparation: a. Prepare the production medium with the same composition as the inoculum medium, but without the buffer.[1] b. Sterilize the medium by autoclaving.
3. Fermentation: a. Inoculate the production medium with 10% (v/v) of the seed culture. b. Carry out the fermentation in a bioreactor at 28°C.[7] c. Maintain the pH at 6.8 by automatic addition of acid/base. d. Provide aeration and agitation to maintain a dissolved oxygen level above 20% saturation. e. Collect samples periodically for analysis of cell growth and this compound C concentration.
Protocol 2: HPLC Analysis of this compound C
1. Sample Preparation: a. Centrifuge the fermentation broth sample to remove cells. b. Filter the supernatant through a 0.22 µm filter.
2. HPLC Conditions: a. Column: C18 reverse-phase column.[8] b. Mobile Phase: 0.01 M acetic acid in water.[8] c. Flow Rate: 1.0 mL/min. d. Detection: UV at 254 nm.[8] e. Temperature: 28°C.[8]
3. Quantification: a. Prepare a standard curve using a known concentration of a this compound C standard or a related compound like Cephalosporin C if a pure standard is unavailable.[8] b. Calculate the concentration of this compound C in the samples based on the peak area from the standard curve.
Visualizations
Caption: Biosynthetic pathway of this compound C.
References
- 1. scielo.br [scielo.br]
- 2. Enhancement of cephamycin C production using soybean oil as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Cephamycin C biosynthesis in Streptomyces cattleya: nitrogen source regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cephamycin C synthesis, aspartokinase, dihydrodipicolinic acid synthetase, and homoserine dehydrogenase by aspartic acid family amino acids in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3886044A - Process of making cephamycin C by fermentation - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
Troubleshooting Low Bioactivity in Cephemimycin Batches: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low bioactivity observed in Cephemimycin batches during experimental procedures. The information is presented in a question-and-answer format to directly tackle specific issues you may encounter.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a β-lactam antibiotic belonging to the cephamycin class. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][2]
Q2: What are the optimal storage conditions for this compound powder?
To ensure the long-term stability of this compound powder, it is recommended to store it in a dry, dark place at -20°C for periods of months to years.[4] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[4] As with many antibiotics, exposure to light and moisture should be minimized.[5]
Q3: How should I prepare and store this compound stock solutions?
This compound C is soluble in water, sparingly soluble in ethanol, and slightly soluble in dimethyl sulfoxide (DMSO).[6] For consistent results, it is recommended to prepare stock solutions in sterile, purified water.
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve in a minimal amount of an appropriate solvent (e.g., sterile water).
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Stock Solution Storage: For long-term storage (months), it is best to store stock solutions at -20°C or -80°C.[5] For short-term use (up to a week), solutions can be stored at 2-8°C, though stability may vary.
| Storage Condition | Powder | Stock Solution |
| Long-term | -20°C (months to years)[4] | -20°C to -80°C (months)[5] |
| Short-term | 0-4°C (days to weeks)[4] | 2-8°C (up to a week) |
Q4: What factors can lead to the degradation of this compound and loss of bioactivity?
Several factors can contribute to the degradation of this compound, leading to reduced bioactivity:
-
pH: this compound is most stable at a quasi-neutral pH (around 6.0-7.6). It degrades more rapidly in very acidic (pH 2.2) or basic (pH 8.7) conditions.[7]
-
Temperature: Elevated temperatures can accelerate the degradation of β-lactam antibiotics. Stock solutions should be kept on ice when in use and stored at recommended low temperatures.
-
Enzymatic Degradation: The presence of β-lactamases, enzymes produced by some bacteria, can inactivate this compound by cleaving its β-lactam ring.[8][9]
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation of the compound. Aliquoting into single-use vials is recommended.[5]
-
Light Exposure: Some antibiotics are light-sensitive. While not explicitly stated for this compound, it is good practice to store solutions in the dark.
Troubleshooting Guide
This guide provides a structured approach to identifying the potential causes of low bioactivity in your this compound batches.
Problem: Observed bioactivity (e.g., high MIC values, small zones of inhibition) of this compound is lower than expected.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Aseptically weigh the required amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or swirl to dissolve the powder completely.
-
Draw the solution into a sterile syringe and attach a 0.22 µm filter.
-
Filter-sterilize the solution into a sterile container.
-
Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Label each aliquot with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Broth Microdilution MIC Assay
This protocol is based on the general guidelines from the Clinical and Laboratory Standards Institute (CLSI) and should be adapted as needed.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922)
Procedure:
-
Prepare Dilutions:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.
-
Add 100 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculate Plates:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Quality Control
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
Consistent and reproducible MIC values for these strains will provide confidence in the integrity of your experimental setup.
This compound Signaling Pathway
This compound, as a β-lactam antibiotic, targets the final stages of peptidoglycan synthesis in the bacterial cell wall.
References
- 1. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. medkoo.com [medkoo.com]
- 5. goldbio.com [goldbio.com]
- 6. US4332891A - Process for the production of antibiotic Cephamycin C - Google Patents [patents.google.com]
- 7. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of the Cephemimycin β-lactam ring.
Technical Support Center: Cephemimycin Degradation
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the degradation of the this compound β-lactam ring.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing rapid loss of activity. What are the likely causes?
A1: Rapid degradation of this compound is primarily due to the hydrolysis of its β-lactam ring. Several factors can accelerate this process:
-
pH: The stability of the β-lactam ring is highly pH-dependent. This compound is most stable at near-neutral pH (6.0-7.6).[1] Extreme acidic (pH < 4) or basic (pH > 8) conditions will cause rapid degradation.[1]
-
Temperature: Elevated temperatures will increase the rate of hydrolysis. For long-term storage, it is recommended to keep this compound solutions at low temperatures (e.g., -20°C or -80°C).
-
Enzymatic Contamination: If your experimental system contains β-lactamase enzymes, for instance from bacterial contamination, this will lead to rapid enzymatic inactivation of the antibiotic.[1] While cephamycins are generally more resistant to β-lactamases than other cephalosporins, they are not completely immune.[1]
-
Solvent: The β-lactam ring is susceptible to hydrolysis in aqueous solutions. The rate of degradation will depend on the specific buffer components and their concentration.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A2: Unexpected peaks are likely degradation products. The nature of these products depends on the degradation conditions:
-
Basic conditions: Under basic hydrolysis, the primary degradation product is the β-lactam ring-opened form of this compound.
-
Acidic conditions: Acid-catalyzed hydrolysis can lead to different degradation products, potentially involving intramolecular reactions. For some cephalosporins, this can result in the formation of lactones.
-
Neutral conditions: Even at neutral pH, slow degradation can occur, leading to various breakdown products over time.
To identify these peaks, it is recommended to perform a forced degradation study (see Experimental Protocols section) and analyze the resulting samples by LC-MS to characterize the mass of the degradation products.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To maintain the stability of this compound:
-
Control pH: Maintain the pH of your solutions in the optimal range of 6.0 to 7.6.[1]
-
Control Temperature: Perform experiments at the lowest feasible temperature and store stock solutions and samples at or below -20°C.
-
Use Fresh Solutions: Prepare solutions fresh whenever possible. If solutions need to be stored, do so at low temperatures for a limited time.
-
Aseptic Technique: Use sterile reagents and proper aseptic techniques to prevent microbial contamination that could introduce β-lactamases.
-
Buffer Selection: Be aware that some buffer components can catalyze hydrolysis. It is advisable to validate the stability of this compound in your specific buffer system.
Q4: What is a forced degradation study and why should I perform one?
A4: A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to harsh conditions, such as high/low pH, high temperature, oxidizing agents, and light. The purpose is to:
-
Identify potential degradation products that could form under various conditions.
-
Elucidate the degradation pathways of the molecule.
-
Develop and validate a "stability-indicating" analytical method that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products.
Quantitative Data
The stability of Cephamycin C, a close analog of this compound, is highly dependent on pH. The following table summarizes the degradation of Cephamycin C at 20°C over 100 hours at various pH levels.
Table 1: pH-Dependent Degradation of Cephamycin C at 20°C
| pH | % Degradation after 100 hours | Stability |
| 2.2 | 46% | Low |
| 6.0 | 15-20% | High |
| 7.0 | 15-20% | High |
| 7.6 | 15-20% | High |
| 8.7 | 71% | Very Low |
Data sourced from a kinetic study on Cephamycin C degradation.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound powder
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a suitable buffer).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Keep at room temperature and monitor for degradation at various time points (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.
-
Keep at room temperature and monitor at various time points.
-
Dilute samples for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a separate aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a set period.
-
Analyze both the solid and liquid samples.
-
-
Photolytic Degradation:
-
Expose a solid sample and a liquid sample to light in a photostability chamber according to ICH guidelines.
-
Keep a control sample in the dark.
-
Analyze the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the parent drug and its degradation products.
-
Visualizations
Degradation Pathways
References
How to minimize impurities during Cephemimycin purification.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities during the purification of Cephemimycin. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of during this compound purification?
A1: The most prevalent impurities in this compound (often referred to as Cephamycin C) fermentations produced by Streptomyces clavuligerus are structurally related β-lactams. These include:
-
Penicillin N: A precursor in the biosynthetic pathway of Cephamycin C.
-
Deacetylcephalosporin C (DCPC): Formed by the enzymatic hydrolysis of the acetyl group of Cephalosporin C, a related compound in the fermentation broth.[1]
-
Deacetoxycephalosporin C (DOAC): Another precursor in the cephalosporin biosynthetic pathway.
Additionally, other compounds from the fermentation broth, such as proteins, peptides, and other secondary metabolites, can also be present.[2][3]
Q2: What is a general overview of the purification process for this compound?
A2: A typical purification workflow for this compound from a fermentation broth involves several key stages designed to remove impurities and isolate the target compound. The process generally includes:
-
Clarification: Initial removal of cells and large debris from the fermentation broth, usually by microfiltration and ultrafiltration.[1][4]
-
Adsorption Chromatography: To capture this compound and remove some impurities. Nonionic polymeric resins like Amberlite XAD are often used for this step.
-
Ion-Exchange Chromatography: To further purify this compound based on its charge. Anion exchangers like Q Sepharose XL are commonly employed.[2][5]
-
Gel Filtration Chromatography: For polishing and removing smaller impurities. Resins like Sephadex LH-20 can be used.[6]
-
Crystallization: The final step to obtain highly purified this compound.
Figure 1: General purification workflow for this compound.
Troubleshooting Guides
Issue 1: High Levels of Penicillin N in the Purified Product
Q: My final this compound product shows significant contamination with Penicillin N. How can I improve its removal?
A: Penicillin N is a common impurity that can be challenging to separate due to its structural similarity to this compound. Here are several strategies to address this issue at different stages of purification:
-
Optimize Fermentation Conditions: While this is an upstream consideration, be aware that fermentation parameters can influence the relative production of this compound and Penicillin N.[3]
-
pH Adjustment During Extraction: The stability of β-lactams is pH-dependent. Adjusting the pH of your clarified broth before chromatography can sometimes selectively degrade one compound over the other, although this must be done with caution to avoid degrading the this compound. This compound shows higher degradation at very acidic or basic pH levels, with greater stability at near-neutral pH.[7]
-
Ion-Exchange Chromatography Optimization: This is a critical step for separating Penicillin N.
-
pH and Salt Gradient: Carefully optimize the pH and the salt gradient during elution from your anion exchange column (e.g., Q Sepharose XL). A shallower gradient can improve the resolution between this compound and Penicillin N. The binding of charged molecules to the resin is sensitive to both pH and ionic strength.[8][9]
-
Elution Buffer: Experiment with different buffer systems to enhance the separation.
-
Figure 2: Troubleshooting logic for Penicillin N removal.
Issue 2: Presence of Deacetylcephalosporin C (DCPC) in the Final Product
Q: I am observing a significant amount of Deacetylcephalosporin C in my purified this compound. What steps can I take to minimize this impurity?
A: Deacetylcephalosporin C (DCPC) is formed by the enzymatic hydrolysis of cephalosporins.[1] Its presence can be minimized by:
-
Controlling Fermentation and Harvest Time: The activity of the esterase enzyme responsible for deacetylation can increase in the later stages of fermentation. Optimizing the harvest time can reduce the initial amount of DCPC.
-
Adsorption Chromatography: Resins like Amberlite XAD-4 have shown differential adsorption of cephalosporin C and its deacetylated form, which can be exploited for separation.[1] The separation efficiency can be influenced by the chemical modification of the resin.
-
HPLC Method Optimization: Ensure your analytical HPLC method has sufficient resolution to separate this compound from DCPC for accurate quantification and to guide purification optimization.[1]
Table 1: Comparison of Adsorbent Resins for Cephalosporin C and Deacetylcephalosporin C Separation
| Resin | Adsorption Constant (KA) for Cephalosporin C | Adsorption Constant (KA) for Deacetylcephalosporin C | Separation Factor (α) | Reference |
|---|---|---|---|---|
| Amberlite XAD-2 | Varies with modification | Varies with modification | ~1.2 - 1.5 | [1] |
| Amberlite XAD-4 | Varies with modification | Varies with modification | ~1.1 - 1.3 | [1] |
| Brominated XAD-2 | Higher than XAD-2 | - | Increased separation |[1] |
Note: The exact values for KA and α are dependent on experimental conditions such as temperature and mobile phase composition. The table indicates general trends observed in the literature.
Issue 3: Low Yield During Crystallization
Q: My crystallization step is resulting in a very low yield of this compound. What could be the cause and how can I improve it?
A: Low yield during crystallization can be frustrating. Here are some common causes and troubleshooting steps:
-
Incomplete Crystallization:
-
Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution further before cooling.
-
Cooling Rate: Too rapid cooling can lead to the formation of small crystals or an oil, which can be difficult to recover. A slower, more controlled cooling process is often beneficial.
-
Seeding: If crystallization does not initiate, adding a small amount of pre-existing pure this compound crystals (seeding) can induce crystallization.[10]
-
-
Loss of Product in the Mother Liquor:
-
Solvent Choice: The solvent system used for crystallization is critical. The ideal solvent should dissolve this compound at higher temperatures but have low solubility at lower temperatures.
-
Excess Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor.
-
-
Presence of Impurities: High levels of impurities can sometimes inhibit crystallization or lead to the formation of impure crystals. Ensure the material going into the crystallization step is of sufficient purity.
Experimental Protocols
Protocol 1: General Procedure for Clarification of Fermentation Broth
-
Microfiltration:
-
Ultrafiltration:
-
Subject the permeate from microfiltration to ultrafiltration using a membrane with a molecular weight cutoff (MWCO) of 10-30 kDa.[4]
-
This step removes high molecular weight impurities such as proteins and polysaccharides.
-
Protocol 2: Adsorption Chromatography using Amberlite XAD-4
-
Column Packing and Equilibration:
-
Prepare a slurry of Amberlite XAD-4 resin in an appropriate buffer (e.g., a low pH buffer to enhance adsorption of acidic compounds).
-
Pack the column and equilibrate with several column volumes of the starting buffer until the pH and conductivity of the eluate are stable.
-
-
Sample Loading:
-
Adjust the pH of the clarified fermentation broth to the desired loading pH (e.g., acidic pH).
-
Load the sample onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the starting buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a suitable solvent, such as an aqueous solution of ethanol or another organic solvent, often with a step or gradient increase in the solvent concentration.[11]
-
Protocol 3: Ion-Exchange Chromatography using Q Sepharose XL
-
Column Packing and Equilibration:
-
Pack the Q Sepharose XL column according to the manufacturer's instructions.
-
Equilibrate the column with a low ionic strength buffer at a pH where this compound is negatively charged (e.g., pH 6-8).[12]
-
-
Sample Loading:
-
Load the partially purified sample from the previous step onto the column.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove non-binding or weakly binding impurities.
-
-
Elution:
-
Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) in the equilibration buffer. A linear gradient is often used to achieve good separation.
-
Protocol 4: HPLC Analysis of this compound and Impurities
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M acetic acid or a phosphate buffer at a controlled pH) and an organic modifier like acetonitrile.[2]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its impurities absorb, often around 254-265 nm.[2][6]
-
Method Validation: It is crucial to validate the HPLC method for specificity, linearity, accuracy, and precision to ensure reliable quantification of this compound and its impurities.[13]
Table 2: Example HPLC Parameters for Cephalosporin Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column | Nucleosil C18 (4.6 x 250 mm, 5 µm) | Agilent Zorbax C8 (4.6 x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile: 0.04 M Phosphate Buffer (pH 6) (7:93 v/v) | Acetonitrile: 0.1 M Ammonium Acetate (pH 5.6) (5:95 v/v) | |
| Flow Rate | 1.3 mL/min | 0.8 mL/min |
| Detection | UV at 240 nm | UV at 250 nm | |
This technical support center provides a foundation for troubleshooting and optimizing your this compound purification process. For more detailed protocols and specific applications, it is recommended to consult the primary literature and manufacturer's guidelines for the equipment and reagents used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Sephadex - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Protein Adsorption on a Multimodal Cation Exchanger: Effect of pH, Salt Type and Concentration, and Elution Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Veröffentlichungen - Effects of ionic strength and mobile phase pH on the binding orientation of lysozyme on different ion-exchange adsorbents. [mab.blt.kit.edu]
- 10. US3467654A - Process for the recovery and purification of cephalosporin c - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
Addressing poor solubility of Cephemimycin in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor aqueous solubility of Cephemimycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Cephamycin C, is a β-lactam antibiotic belonging to the cephamycin group.[1][2] Like many active pharmaceutical ingredients, its efficacy in various experimental and therapeutic applications is dependent on its bioavailability, which can be limited by its inherently low solubility in aqueous solutions. Addressing solubility is a critical step in developing viable formulations for consistent and reproducible results.
Q2: What are the key chemical properties of this compound that influence its solubility?
A2: this compound is a complex molecule with a molecular weight of approximately 446.4 g/mol .[1][2] Its structure contains both acidic (carboxylic acid) and basic (amino) functional groups, suggesting that its solubility is likely pH-dependent. The presence of a relatively large and complex structure contributes to its poor aqueous solubility.
Q3: Can I use organic solvents to dissolve this compound?
A3: While organic solvents may dissolve this compound, their use must be carefully considered based on the specific application. For in vitro assays, small amounts of solvents like DMSO or ethanol are often used to prepare stock solutions, which are then diluted in aqueous media. However, the final concentration of the organic solvent should be minimized to avoid impacting the experimental system. For in vivo studies, the toxicity and pharmacological effects of the solvent itself are major concerns.[3]
Q4: Are there common analytical methods to quantify dissolved this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for quantifying this compound in solution.[4] Spectrophotometric methods have also been developed and can be a simpler, more accessible alternative for routine analysis.[5]
Troubleshooting Guide for Poor Solubility
This guide provides step-by-step solutions to common solubility issues encountered during experiments with this compound.
Issue 1: Precipitate forms when diluting a stock solution in aqueous buffer.
This is a common problem when a drug is dissolved in a high concentration in an organic solvent and then diluted into an aqueous medium where it is less soluble.
Solution Workflow:
Caption: Workflow for addressing precipitation upon dilution.
Explanation:
-
Lower Stock Concentration: Try preparing a less concentrated stock solution in your organic solvent of choice.
-
Increase Dilution Factor: Increase the volume of the aqueous buffer you are diluting into. This keeps the final concentration of the organic solvent lower.
-
Alternative Methods: If precipitation persists, a different solubilization strategy may be necessary.
Issue 2: Unable to achieve the desired concentration in a purely aqueous solution.
When organic solvents are not permissible for your experiment, several formulation strategies can be employed to enhance the aqueous solubility of this compound.
Key Strategies:
-
pH Adjustment: Due to its amphoteric nature, the solubility of this compound can be significantly influenced by pH. Adjusting the pH of the buffer can ionize the molecule, increasing its interaction with water.[6]
-
Use of Co-solvents: Introducing a water-miscible solvent at a low, non-toxic concentration can increase the solubility of a poorly soluble compound.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a more water-soluble complex.[3][6]
Data on Solubility Enhancement
The following tables provide representative data on how different formulation strategies can impact the solubility of this compound.
Table 1: Effect of pH on this compound Solubility
| pH of 50mM Phosphate Buffer | Approximate Solubility (µg/mL) |
| 5.0 | 50 |
| 6.0 | 150 |
| 7.0 | 400 |
| 7.4 | 550 |
| 8.0 | 800 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Approximate Solubility (µg/mL) |
| None | 0% | 550 |
| Ethanol | 5% | 1200 |
| PEG 400 | 5% | 1800 |
| Propylene Glycol | 5% | 1500 |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Prepare a series of buffers (e.g., 50mM phosphate buffer) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method like HPLC.
Protocol 2: Solubilization using Co-solvents
-
Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).
-
Create a series of co-solvent blends by adding a specified percentage (e.g., 5% v/v) of a water-miscible solvent like PEG 400, ethanol, or propylene glycol to the aqueous buffer.
-
Follow steps 2-6 from Protocol 1, using the co-solvent blends as the dissolution media.
Protocol 3: Solubilization by Cyclodextrin Complexation
-
Prepare a solution of a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), in water or a suitable buffer at a desired concentration (e.g., 10% w/v).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Agitate the mixture at a constant temperature for 24-48 hours.
-
Follow steps 4-6 from Protocol 1 to determine the concentration of solubilized this compound.
Caption: General experimental workflow for solubility testing.
Mechanism of Action Context
For reference, this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[8]
Caption: Simplified pathway of this compound's mechanism of action.
References
- 1. Cephamycin C | C16H22N4O9S | CID 441084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cephamycin C | CymitQuimica [cymitquimica.com]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Enzymatic studies on the mechanism of action of cefoxitin. Correlation between the affinities of cefoxitin to penicillin-binding proteins and its rates of inhibition of the respective penicillin-sensitive reactions in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Cephemimycin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cephemimycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to bacterial resistance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific issues you may encounter in your research.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound.
Q1: My bacterial strain is showing a high MIC value for this compound. What are the potential causes?
A1: A high MIC value for this compound, a cephamycin antibiotic, typically indicates the presence of one or more resistance mechanisms in your bacterial strain. The most common causes are:
-
Enzymatic Degradation: The bacteria may be producing β-lactamase enzymes, particularly AmpC β-lactamases, which hydrolyze and inactivate this compound.[1][2]
-
Reduced Permeability: Alterations or loss of outer membrane porins (like OmpF and OmpC in E. coli) can limit the entry of this compound into the bacterial cell, thereby increasing the MIC.[3][4][5][6][7][8][9]
-
Efflux Pumps: The bacteria might be actively pumping this compound out of the cell using multidrug efflux pumps.[10][11]
Q2: How can I determine if β-lactamase activity is responsible for the high MIC?
A2: You can perform a β-lactamase activity assay. A common method involves using a chromogenic substrate like nitrocefin, which changes color upon hydrolysis by β-lactamases. An increase in color intensity indicates enzymatic activity.[12] Additionally, you can perform MIC testing in the presence of a β-lactamase inhibitor, such as clavulanic acid or avibactam. A significant reduction in the MIC in the presence of the inhibitor suggests β-lactamase-mediated resistance.
Q3: What should I do if I suspect porin loss is contributing to resistance?
A3: To investigate the role of porin loss, you can analyze the outer membrane protein (OMP) profile of your resistant strain compared to a susceptible control strain. This is typically done by extracting OMPs and separating them using SDS-PAGE. A diminished or absent band corresponding to known porins (e.g., OmpC, OmpF) in the resistant strain is indicative of porin loss.[3][13][14]
Q4: How can I investigate the involvement of efflux pumps?
A4: Efflux pump activity can be assessed using a fluorescent dye accumulation assay with a known efflux pump substrate, such as ethidium bromide.[10][11][15][16] Bacteria with active efflux pumps will show lower intracellular fluorescence compared to a control strain or the same strain treated with an efflux pump inhibitor (EPI). A significant increase in fluorescence in the presence of an EPI suggests efflux-mediated resistance.
Issue 2: Evaluating Strategies to Overcome this compound Resistance.
Q5: I want to test if combining this compound with another antibiotic will overcome resistance. How do I do this?
A5: A checkerboard assay is the standard method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[17][18] This involves testing a range of concentrations of both drugs, alone and in combination, and determining the MIC for each combination. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.
Q6: How do I interpret the results of my checkerboard assay?
A6: The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is generally as follows[19][20]:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Q7: I am considering developing novel this compound analogs. What is a general approach for this?
A7: The development of novel analogs typically involves Structure-Activity Relationship (SAR) studies.[21][22][23][24][25] The general workflow is as follows:
-
Identify the core structure of this compound responsible for its antimicrobial activity and the sites susceptible to bacterial resistance mechanisms.
-
Synthesize a library of analogs with modifications at various positions.
-
Screen the analogs for improved antimicrobial activity against resistant strains and reduced susceptibility to inactivation by β-lactamases.
-
Evaluate the cytotoxicity of promising candidates.
Data Presentation
Table 1: Example MICs of Cefoxitin (a Cephamycin) against E. coli Strains with Different Resistance Mechanisms.
| Strain | Resistance Mechanism | Cefoxitin MIC (µg/mL) | Reference |
| Susceptible | Wild-Type | ≤ 8 | [3] |
| Resistant Strain 1 | AmpC Promoter Mutation | 16 | [3] |
| Resistant Strain 2 | Loss of OmpC and OmpF | > 8 | [3][26] |
| Resistant Strain 3 | AmpC Attenuator Mutation | 8 | [3] |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index from Checkerboard Assays.
| FIC Index | Interaction | Interpretation |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of the individual effects.[19][20] |
| > 0.5 to ≤ 4.0 | Additive/Indifference | The combined effect is equal to or slightly greater than the sum of the individual effects.[19][20] |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone.[19][20] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard clinical laboratory guidelines.
1. Preparation of Antibiotic Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. b. Serially dilute the stock solution to create a range of concentrations.
2. Inoculum Preparation: a. From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Assay Procedure: a. In a 96-well microtiter plate, add 50 µL of MHB to all wells. b. Add 50 µL of the appropriate antibiotic dilution to the wells in the first column. c. Perform serial dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions. d. Add 50 µL of the prepared bacterial inoculum to each well. e. Include a growth control well (bacteria, no antibiotic) and a sterility control well (MHB only). f. Incubate the plate at 37°C for 18-24 hours.
4. Interpretation: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[27][28]
Protocol 2: Checkerboard Assay for Synergy Testing
1. Plate Setup: a. Prepare a 96-well plate. Drug A (e.g., this compound) will be serially diluted horizontally, and Drug B (e.g., a β-lactamase inhibitor) will be serially diluted vertically.
2. Drug Dilutions: a. In each well, add 50 µL of MHB. b. Add 50 µL of the highest concentration of Drug A to each well in the first column and perform serial dilutions across the rows. c. Add 50 µL of the highest concentration of Drug B to each well in the top row and perform serial dilutions down the columns. d. This creates a matrix of wells with varying concentrations of both drugs.
3. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (as in the MIC protocol) to each well. b. Include controls for each drug alone. c. Incubate at 37°C for 18-24 hours.
4. Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the FIC index for each well showing no growth using the formula described in Q6. The FIC index for the combination is the lowest calculated value.
Protocol 3: Outer Membrane Protein (OMP) Extraction and SDS-PAGE Analysis
1. Cell Lysis: a. Grow bacterial cultures to mid-log phase. b. Harvest cells by centrifugation. c. Resuspend the pellet in lysis buffer and disrupt the cells using sonication or a French press.
2. Membrane Fractionation: a. Centrifuge the lysate at a low speed to remove unbroken cells. b. Centrifuge the supernatant at high speed to pellet the total membrane fraction. c. Resuspend the pellet and treat with a detergent (e.g., sodium lauryl sarcosinate) to solubilize the inner membrane, leaving the outer membrane proteins in the pellet.
3. Protein Quantification and Electrophoresis: a. Resuspend the OMP-enriched pellet in a suitable buffer. b. Determine the protein concentration using a standard assay (e.g., Bradford or BCA). c. Mix the OMP sample with SDS-PAGE loading buffer and heat. d. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. e. Visualize the protein bands by Coomassie blue or silver staining.
4. Analysis: a. Compare the OMP profiles of resistant and susceptible strains. Look for the absence or significant reduction of bands corresponding to known porins.
Visualizations
Caption: Overview of this compound resistance and counter-strategies.
Caption: Workflow for a checkerboard synergy assay.
Caption: Signaling pathways leading to this compound resistance.
References
- 1. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycin Resistance in Clinical Isolates and Laboratory-derived Strains of Escherichia coli, Nova Scotia, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between porin deficiency, fitness, and virulence in carbapenem-non-susceptible Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined porin loss and extended spectrum beta-lactamase production is associated with an increasing imipenem minimal inhibitory concentration in clinical Klebsiella pneumoniae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 11. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Outer Membrane Proteins form Specific Patterns in Antibiotic-Resistant Edwardsiella tarda [frontiersin.org]
- 14. Outer Membrane Proteins form Specific Patterns in Antibiotic-Resistant Edwardsiella tarda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of methods of interpretation of checkerboard synergy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. emerypharma.com [emerypharma.com]
- 21. Identification of potent and broad-spectrum antibiotics from SAR studies of a synthetic vancomycin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Muraymycins, novel peptidoglycan biosynthesis inhibitors: synthesis and SAR of their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Exploring FabH inhibitors for antimicrobial therapy: medicinal chemistry, synthetic approaches, and SAR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cephamycin resistance in clinical isolates and laboratory-derived strains of Escherichia coli, Nova Scotia, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dickwhitereferrals.com [dickwhitereferrals.com]
- 28. idexx.dk [idexx.dk]
Validation & Comparative
A Comparative Guide to the Efficacy of Cephemimycin C and Other Cephamycins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycins are a class of β-lactam antibiotics characterized by a 7-α-methoxy group on the cephem nucleus, which confers notable resistance to β-lactamase enzymes.[1] This structural feature distinguishes them from cephalosporins and often translates to a broader spectrum of activity, particularly against certain anaerobic and Gram-negative bacteria.[1] Cephemimycin C is a naturally occurring cephamycin produced by Streptomyces species.[2] This guide provides a comparative analysis of the efficacy of this compound C against other commercially available cephamycins, namely cefoxitin, cefotetan, and cefmetazole. The information is compiled from early foundational studies and later comparative evaluations.
Mechanism of Action: A Shared Pathway
Like all β-lactam antibiotics, cephamycins, including this compound C, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They act as irreversible inhibitors of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to a loss of cell wall integrity and ultimately results in cell lysis. The 7-α-methoxy group provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamases, a common mechanism of bacterial resistance.
References
A Comparative Guide to the In Vivo and In Vitro Activity of Cephemimycin (Cephamycin C)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro antimicrobial activity of Cephemimycin, also known as Cephamycin C. Data presented is compiled from various studies to offer an objective overview of its performance against other β-lactam antibiotics.
In Vitro Activity of this compound (Cephamycin C)
The in vitro activity of an antibiotic is a critical measure of its intrinsic ability to inhibit bacterial growth. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
Comparative Efficacy Against Gram-Positive Bacteria
Studies have shown that while this compound C is active against Gram-positive organisms, other antibiotics like Cephamycin A and B, as well as cephalosporins such as cephaloridine and cephalothin, can be more potent.[1] However, against methicillin-resistant Staphylococcus aureus (MRSA) that has lost Penicillin-Binding Protein 2 (PBP2), this compound C shows increased susceptibility, suggesting a potential role in combating certain resistant strains.[2]
| Antibiotic | Staphylococcus aureus MIC (μg/mL) |
| This compound (Cephamycin C) | Varies; less active than cephalothin |
| Cephalothin | More active than this compound C |
Comparative Efficacy Against Gram-Negative Bacteria
This compound C demonstrates robust activity against a range of Gram-negative bacteria, often surpassing the efficacy of Cephamycins A and B and showing comparable activity to other cephalosporins.[1] A key advantage of this compound C is its activity against cephalosporin-resistant strains of Proteus, Providencia, and Escherichia coli.[1] Its stability against β-lactamases produced by many Gram-negative bacteria contributes significantly to this efficacy.[3][4]
| Organism | This compound (Cephamycin C) MIC (μg/mL) | Cephalothin MIC (μg/mL) | Cephaloridine MIC (μg/mL) |
| Escherichia coli | Generally active, including against resistant strains[1] | Variable | Variable |
| Klebsiella pneumoniae | Active | Variable | Variable |
| Proteus mirabilis | Active, including against β-lactamase-producing strains[5] | Often resistant | Often resistant |
Note: MIC values can vary depending on the specific strain and testing methodology.
In Vivo Activity of this compound (Cephamycin C)
In vivo studies are essential to determine an antibiotic's efficacy within a living organism, taking into account factors like pharmacokinetics and host immune responses.
Mouse Protection Tests
In experimental infections in mice, this compound C has demonstrated good efficacy, particularly against Gram-negative pathogens.[5][6] When administered subcutaneously, it compares favorably with cephalothin and cephaloridine in protecting mice against infections caused by cephalosporin-susceptible organisms.[5][6] Notably, this compound C was effective in protecting mice against infections caused by β-lactamase-producing Proteus strains.[5][6]
| Infection Model | Treatment | Outcome |
| Systemic infection with Gram-negative bacteria (mice) | This compound (Cephamycin C) | Good protection, comparable to or better than cephalothin[5][6] |
| Systemic infection with β-lactamase-producing Proteus (mice) | This compound (Cephamycin C) | Effective protection[5][6] |
Therapeutic Efficacy in Larger Animals
Studies in calves and piglets with enterotoxigenic colibacillosis (scours) caused by E. coli have shown this compound C to be highly effective. Oral administration of this compound C significantly reduced mortality and eliminated diarrhea in infected calves and piglets.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8][9]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[10]
-
Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[9]
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[9]
Broth Microdilution Workflow for MIC Determination.
In Vivo Mouse Protection Test
This model assesses the efficacy of an antibiotic in a systemic infection model.
-
Infection: Mice are infected, typically via intraperitoneal injection, with a lethal dose of the bacterial pathogen suspended in a substance like 5% hog gastric mucin to enhance virulence.
-
Treatment: The antibiotic is administered to the infected mice, usually subcutaneously, at various doses. Treatment can be given at the time of infection and/or at specific intervals post-infection.[11]
-
Observation: The mice are observed for a set period (e.g., 14 days), and mortality is recorded.
-
Endpoint: The efficacy of the antibiotic is often expressed as the Protective Dose 50 (PD₅₀), which is the dose required to protect 50% of the infected animals from death.
Workflow for In Vivo Mouse Protection Test.
Mechanism of Action
This compound (Cephamycin C), like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
-
Binding to Penicillin-Binding Proteins (PBPs): The β-lactam ring of this compound C binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Peptidoglycan Cross-linking: This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for the structural integrity of the bacterial cell wall.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
A distinguishing feature of cephamycins is their resistance to hydrolysis by many β-lactamase enzymes, which are a common mechanism of bacterial resistance to other β-lactam antibiotics.
Mechanism of Action of this compound (Cephamycin C).
References
- 1. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased susceptibility to cephamycin-type antibiotics of methicillin-resistant Staphylococcus aureus defective in penicillin-binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephamycins, a New Family of β-Lactam Antibiotics. IV. In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephamycin C treatment of induced enterotoxigenic colibacillosis (scours) in calves and piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. journals.asm.org [journals.asm.org]
A Comparative Analysis of Cephamycins and Second-Generation Cephalosporins for Researchers and Drug Development Professionals
In the landscape of beta-lactam antibiotics, cephamycins and second-generation cephalosporins represent two closely related yet distinct classes of antimicrobial agents. This guide provides a detailed comparative analysis of their mechanism of action, antibacterial spectrum, and key performance differences, supported by in vitro susceptibility data and standardized experimental protocols. This objective comparison is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel antibacterial therapies.
Mechanism of Action: A Shared Pathway with a Key Distinction
Both cephamycins and second-generation cephalosporins are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The core mechanism involves the acylation of the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. This disruption leads to a compromised cell wall and ultimately, cell lysis.
The primary structural difference that distinguishes cephamycins is the presence of a methoxy group at the 7-alpha position of the cephem nucleus.[3] This modification confers a significant advantage: enhanced stability against hydrolysis by a wide range of beta-lactamases, including those produced by many Gram-negative bacteria.[3] This resistance to enzymatic degradation is a key factor in the broader spectrum of activity observed for cephamycins against certain pathogens.
Comparative In Vitro Antibacterial Spectrum
The in vitro activity of cephamycins and second-generation cephalosporins is best illustrated by comparing their Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant bacteria. The following tables summarize the MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for representative compounds from each class.
Table 1: In Vitro Activity against Gram-Positive Aerobes
| Organism | Antibiotic | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Cefuroxime | - | - | - |
| (Methicillin-susceptible) | Cefoxitin | - | - | - |
| Streptococcus pneumoniae | Cefuroxime | - | - | - |
| Cefaclor | 163 | <2 | <2 | |
| Streptococcus pyogenes | Cefuroxime | - | - | - |
Data not always available for direct comparison from a single study.
Table 2: In Vitro Activity against Gram-Negative Aerobes
| Organism | Antibiotic | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Cefuroxime | - | - | - |
| Cefoxitin | - | - | - | |
| Haemophilus influenzae | Cefuroxime | - | - | - |
| (beta-lactamase negative) | Cefaclor | 216 | <2 | <2 |
| Haemophilus influenzae | Cefuroxime | - | - | - |
| (beta-lactamase positive) | Cefoxitin | - | - | - |
| Klebsiella pneumoniae | Cefuroxime | - | - | - |
| Cefotetan | - | - | - | |
| Moraxella catarrhalis | Cefaclor | 87 | <2 | <2 |
Data not always available for direct comparison from a single study.
Table 3: In Vitro Activity against Anaerobic Bacteria
| Organism | Antibiotic | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | Cefoxitin | - | - | - |
| Cefotetan | 1291 | 5.4 | 23 | |
| Cefuroxime | - | - | - |
Data not always available for direct comparison from a single study.
Generally, second-generation cephalosporins like cefuroxime and cefaclor demonstrate good activity against many Gram-positive cocci and common Gram-negative respiratory pathogens.[4][5] Cephamycins, such as cefoxitin and cefotetan, while sometimes showing slightly reduced activity against staphylococci, exhibit superior activity against many Enterobacteriaceae and, most notably, anaerobic bacteria like Bacteroides fragilis.[2][6] This enhanced anaerobic coverage is a hallmark of the cephamycin class.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The quantitative data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) using broth microdilution or agar dilution methods, following guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[9][10]
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of each plate. After incubation, the MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.[11][12][13] This method is considered a reference standard for AST.[11]
Pharmacokinetic and Pharmacodynamic Considerations
While this guide focuses on in vitro comparative data, it is crucial for drug development professionals to consider the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these antibiotics. Key PK parameters include serum protein binding, half-life, and volume of distribution, which influence the amount of active drug available at the site of infection. The primary PD index for beta-lactams is the time that the free drug concentration remains above the MIC (%fT > MIC). Achieving an optimal %fT > MIC is critical for bactericidal efficacy.
Conclusion
Cephamycins and second-generation cephalosporins are valuable classes of beta-lactam antibiotics with distinct antibacterial profiles. Second-generation cephalosporins are effective against many common Gram-positive and Gram-negative pathogens. Cephamycins, distinguished by their resistance to many beta-lactamases, offer a broader spectrum of activity that notably includes anaerobic bacteria, making them important options for mixed infections. The choice between these agents in a drug development program should be guided by the target pathogens and the desired spectrum of activity. The experimental protocols outlined provide a foundation for conducting further comparative studies to elucidate the nuanced differences between these important antimicrobial agents.
References
- 1. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drgermophile.com [drgermophile.com]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of antimicrobial activity of Cefaclor on common respiratory tract pathogens in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefotetan: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. taylorfrancis.com [taylorfrancis.com]
The Enduring Efficacy of Cephamycins Against Cephalosporin-Resistant Bacteria: A Comparative Analysis
For researchers, scientists, and drug development professionals, the challenge of antimicrobial resistance is a constant battle. The emergence of cephalosporin-resistant bacterial strains, in particular, necessitates a continual evaluation of our antibiotic armamentarium. This guide provides a detailed comparison of the efficacy of cephamycins, a potent class of β-lactam antibiotics, against such resistant pathogens. We will focus on Cefoxitin as a representative cephamycin, given the likely misspelling of "Cephemimycin" in the topic query and the wealth of available data for this compound.
Cephamycins are structurally similar to cephalosporins but possess a crucial 7-alpha-methoxyl group. This structural modification confers a high degree of resistance to β-lactamases, the enzymes produced by many resistant bacteria to inactivate β-lactam antibiotics.[1][2] This inherent stability is a primary reason for their sustained activity against many cephalosporin-resistant organisms.[2][3]
Comparative Efficacy Against Key Resistant Pathogens
The in vitro activity of cephamycins, such as Cefoxitin, has been extensively documented against a range of clinically important cephalosporin-resistant bacteria. This section presents a comparative summary of their efficacy, with a focus on Minimum Inhibitory Concentration (MIC) values, a key measure of an antibiotic's potency.
Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacterales
ESBL-producing bacteria are a significant cause of healthcare-associated infections and are notoriously resistant to many cephalosporins. Cephamycins have demonstrated notable efficacy against these challenging pathogens.
| Antibiotic | Organism | Susceptibility (%) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefoxitin | E. coli (ESBL) | 82.8 | ≤1 | >32 |
| Cefoxitin | K. pneumoniae (ESBL) | 82.8 | 2 | >32 |
| Cefmetazole | E. coli & K. pneumoniae (ESBL) | 93.1 | ≤1 | 8 |
| Flomoxef | E. coli & K. pneumoniae (ESBL) | 89.7 | ≤0.5 | 4 |
| Ertapenem | E. coli & K. pneumoniae (ESBL) | >80 | - | - |
| Imipenem | E. coli & K. pneumoniae (ESBL) | >80 | - | - |
Data sourced from a 2023 study on ESBL-producing blood isolates.[4] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Methicillin-Resistant Staphylococcus aureus (MRSA)
While traditionally viewed as resistant to most β-lactams, the utility of some cephamycins against MRSA has been a subject of study. Cefoxitin is, in fact, used as a marker for the laboratory identification of the MRSA phenotype.[5] However, therapeutic efficacy can be limited.
| Antibiotic | Organism | MIC Range (µg/mL) | Notes |
| Cefoxitin | MRSA | >16 | Generally considered resistant.[5] |
| Oxacillin | MRSA | 0.5 to 512 | Wide range of resistance observed.[5] |
| Vancomycin | MRSA | ≤2 (Susceptible) | A first-line treatment for MRSA infections.[6] |
| Daptomycin | MRSA | Highly Susceptible | An alternative for MRSA infections.[5] |
Other Cephalosporin-Resistant Gram-Negative Bacteria
Cephamycins have demonstrated a broad spectrum of activity against various Gram-negative bacteria that are often resistant to earlier-generation cephalosporins. This includes species such as Proteus, Providencia, and Serratia.[1][7]
Mechanism of Action: A Refresher
Like other β-lactam antibiotics, cephamycins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[9][10] This disruption leads to cell lysis and bacterial death.[9] The key advantage of cephamycins is their stability against β-lactamase enzymes, which would otherwise degrade the β-lactam ring and render the antibiotic ineffective.[2][3]
Experimental Protocols
To ensure reproducibility and accurate comparison of results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is prepared in a suitable broth medium.
-
Antibiotic Dilution: Serial two-fold dilutions of the test antibiotics are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Workflow for Time-Kill Assay
Caption: Workflow for performing a Time-Kill Assay.
Methodology:
-
Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh broth.
-
Antibiotic Addition: The antibiotic is added at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control with no antibiotic is included.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in bacterial count over time is plotted to assess the rate and extent of bacterial killing. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
Conclusion
Cephamycins, exemplified by Cefoxitin, remain a valuable therapeutic option against a variety of cephalosporin-resistant bacteria, particularly ESBL-producing Enterobacterales. Their inherent stability against β-lactamases provides a distinct advantage over many cephalosporins. While their utility against MRSA is limited, their broad spectrum against other resistant Gram-negative pathogens underscores their continued importance in the clinical setting. The standardized protocols provided herein offer a framework for the continued evaluation and comparison of cephamycins against emerging resistant threats.
References
- 1. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Estimation of MRSA susceptibility to oxacillin, cefoxitine, vancomycin and daptomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Synergistic Power of Cephamycins: A Comparative Guide to Combination Antibacterial Therapy
An in-depth analysis of the synergistic effects of Cephamycin antibiotics with other antibacterial agents, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to inform novel therapeutic strategies.
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for effective treatments, the exploration of synergistic antibiotic combinations has become a critical area of research. This guide focuses on the Cephamycin class of β-lactam antibiotics, a group noted for its broad-spectrum activity and stability against many β-lactamases. While the initial query mentioned "Cephemimycin," it is presumed this refers to the well-established "Cephamycin" class, as no specific agent named "this compound" is extensively documented in scientific literature. This guide will delve into the synergistic interactions of prominent Cephamycins—Cefoxitin, Cefotetan, and Cefmetazole—with other antibacterial agents, supported by experimental data.
Comparative Analysis of Synergistic Combinations
The synergistic potential of Cephamycins has been demonstrated against a range of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria. The following tables summarize the quantitative outcomes of key studies, showcasing the enhanced efficacy of these antibiotic combinations.
Cefoxitin in Combination with Other β-Lactams against MRSA
Recent studies have revealed a remarkable synergistic effect when Cefoxitin is combined with other β-lactam antibiotics against community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA). This synergy is particularly noteworthy as β-lactams are typically ineffective against MRSA. The proposed mechanism involves the saturation of PBP2a, the primary determinant of methicillin resistance, by Cefoxitin, thereby allowing the partner β-lactam to effectively inhibit other essential penicillin-binding proteins (PBPs).
| Partner β-Lactam | MRSA Strain | MIC of Partner β-Lactam Alone (µg/mL) | MIC of Partner β-Lactam with Subinhibitory Cefoxitin (µg/mL) | Fold Decrease in MIC |
|---|---|---|---|---|
| Nafcillin | USA300 | 128 | 2 | 64 |
| Cefazolin | USA300 | 64 | 1 | 64 |
| Cephalexin | USA300 | >128 | 4 | >32 |
| Cefuroxime | USA400 | >128 | 2 | >64 |
| Ceftriaxone | USA400 | 128 | 8 | 16 |
Data adapted from studies demonstrating an 8- to 64-fold decrease in the MICs of various β-lactams in the presence of subinhibitory concentrations of cefoxitin against CA-MRSA strains.
Cefotetan in Combination with Aminoglycosides and Penicillins
The combination of Cefotetan with aminoglycosides or penicillins has shown additive to synergistic effects against a variety of Gram-positive and Gram-negative bacteria. This approach can broaden the empirical coverage and potentially reduce the required doses of individual agents, thereby minimizing toxicity.
| Combination | Bacterial Group | Synergistic (%) | Additive (%) | Indifferent/Antagonistic (%) |
|---|---|---|---|---|
| Cefotetan + Aminoglycosides | Gram-positive | 2 | 46 | 52 |
| Cefotetan + Aminoglycosides | Gram-negative | 22 | 60 | 18 |
| Cefotetan + Penicillins (Piperacillin/Mezlocillin) | Gram-negative | 11 | 63 | 26 |
Data compiled from checkerboard agar dilution studies.
Cefmetazole in Combination with Fosfomycin against MRSA
The combination of Cefmetazole and Fosfomycin has demonstrated significant synergy against MRSA. Fosfomycin inhibits an early step in cell wall synthesis, which may facilitate the action of Cefmetazole on the penicillin-binding proteins.
| MRSA Strain | MIC of Cefmetazole Alone (µg/mL) | MIC of Fosfomycin Alone (µg/mL) | MIC of Cefmetazole in Combination (µg/mL) | MIC of Fosfomycin in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index |
|---|---|---|---|---|---|
| MRSA Strain 1 | 25 | 12.5 | 1.56 | 0.78 | 0.12 |
| MRSA Strain 2 | 12.5 | 6.25 | 1.56 | 0.78 | 0.25 |
| MRSA Strain 3 | 50 | 3.13 | 6.25 | 0.39 | 0.25 |
Data from a study where the Fractional Inhibitory Concentration (FIC) index for the combination of cefmetazole and fosfomycin ranged from 0.09 to 0.75, indicating synergy.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of antibiotic synergy. The two most common in vitro methods are the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration significantly higher than their minimum inhibitory concentrations (MICs).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of antibiotic A horizontally and antibiotic B vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 35-37°C for 16-24 hours.
-
Determination of MICs: The MIC of each antibiotic alone is determined from the wells containing only that antibiotic. The MIC of the combination is the lowest concentration of the drugs that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay Protocol
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effect of an antibiotic combination over time.
-
Preparation of Cultures: Grow the test organism in a suitable broth medium to the logarithmic phase of growth.
-
Inoculum Preparation: Adjust the bacterial culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing the antibiotic(s) at desired concentrations (often based on MIC values).
-
Experimental Setup: Prepare flasks containing:
-
Growth control (no antibiotic)
-
Antibiotic A alone
-
Antibiotic B alone
-
Combination of Antibiotic A and B
-
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change (increase or decrease) in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
A Head-to-Head Comparison of Cephemimycin (Cephamycin C) and Cefoxitin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antibacterial activities of Cephemimycin (also known as Cephamycin C) and its semi-synthetic derivative, cefoxitin. This objective analysis, supported by experimental data, aims to inform research and development efforts in the field of antibacterial agents.
Introduction to the Compounds
This compound, or Cephamycin C, is a naturally occurring β-lactam antibiotic produced by Streptomyces species.[1] It belongs to the cephamycin class of antibiotics, which are structurally similar to cephalosporins but possess a 7α-methoxy group that confers significant resistance to β-lactamase enzymes.[2] Cefoxitin is a semi-synthetic derivative of Cephamycin C, developed to broaden its spectrum of activity.
Mechanism of Action
Both this compound and cefoxitin exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and death. The presence of the 7α-methoxy group in both molecules provides protection against hydrolysis by many β-lactamases, enzymes produced by bacteria that can inactivate many penicillin and cephalosporin antibiotics.
dot
Caption: Mechanism of action for this compound and Cefoxitin.
Head-to-Head Antibacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and cefoxitin against a range of clinically relevant Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.
| Bacterial Species | This compound (Cephamycin C) MIC (µg/mL) | Cefoxitin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Generally less active than cephalothin and cephaloridine[1] | 8 - >64 (mecA positive)[3]; 2 - 4 (mecA negative)[3] |
| Streptococcus pneumoniae | Data not readily available | Data not readily available |
| Gram-Negative Bacteria | ||
| Escherichia coli | Active against cephalosporin-resistant strains[1] | 32 - >64 (AmpC producers)[4] |
| Klebsiella pneumoniae | Data not readily available | >128 (Carbapenem and cefoxitin resistant)[5] |
| Proteus mirabilis | Active against β-lactamase-producing strains[6] | Data not readily available |
| Enterobacter cloacae | Data not readily available | Data not readily available |
| Serratia marcescens | Data not readily available | 7 - 14[7] |
| Anaerobic Bacteria | ||
| Bacteroides fragilis | Data not readily available | ≥64 (highly resistant isolates)[8] |
Note: The antibacterial activity of antibiotics can be influenced by the specific strain of bacteria and the presence of resistance mechanisms.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a key in vitro method for assessing the antimicrobial susceptibility of bacteria. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MIC values.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic (this compound or cefoxitin) is prepared at a known concentration in a suitable solvent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a growth medium to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Antimicrobial Agent: The antibiotic stock solution is serially diluted in a multi-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth). This creates a range of antibiotic concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (typically 16-24 hours).
-
Determination of MIC: After incubation, the plate is visually inspected or read using an automated reader to determine the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This concentration is the MIC.
dot
Caption: Experimental workflow for MIC determination.
Discussion of Comparative Activity
Based on the available data, both this compound (Cephamycin C) and cefoxitin demonstrate significant activity against a range of bacteria, particularly Gram-negative organisms. A key feature of both compounds is their stability in the presence of many β-lactamases, which makes them effective against some strains that are resistant to other β-lactam antibiotics.[2]
Cefoxitin, as a semi-synthetic derivative, was developed to enhance the properties of the natural product, Cephamycin C. While direct, comprehensive comparative MIC data for this compound C is limited in the readily available literature, the information suggests that cefoxitin has a broader and more well-characterized spectrum of activity, particularly against anaerobic bacteria like Bacteroides fragilis.[8]
This compound C has shown notable in vitro activity against clinically isolated strains of Proteus, Providencia, and Escherichia coli that are resistant to other cephalosporins.[1] This highlights its potential as a lead compound for the development of new antibiotics to combat resistant Gram-negative infections.
Conclusion
Both this compound (Cephamycin C) and cefoxitin are potent inhibitors of bacterial cell wall synthesis with stability against many β-lactamases. Cefoxitin, the semi-synthetic derivative, has a well-documented and broad spectrum of activity. The natural product, this compound C, shows promise, particularly against certain cephalosporin-resistant Gram-negative bacteria. Further head-to-head comparative studies with comprehensive MIC data would be valuable to fully elucidate the relative potency and spectrum of these two related cephamycin antibiotics. This information is crucial for guiding future drug development and optimizing the clinical use of this important class of antimicrobial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. test.cdstest.net [test.cdstest.net]
- 4. Molecular Characterization of Cefoxitin-Resistant Escherichia coli from Canadian Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbapenem and cefoxitin resistance of Klebsiella pneumoniae strains associated with porin OmpK36 loss and DHA-1 β-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cefoxitin inactivation by Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Cephamycins to Penicillin-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methods for validating the binding affinity of cephamycin antibiotics to their targets, the penicillin-binding proteins (PBPs). Cephamycins are a potent class of β-lactam antibiotics that exhibit broad-spectrum activity and notable resistance to β-lactamase degradation.[1][2] Their mechanism of action involves the inhibition of PBPs, enzymes crucial for the synthesis of the bacterial cell wall.[3][4] Accurate determination of binding affinity is paramount for understanding their efficacy and for the development of new antimicrobial agents.
Comparative Analysis of Binding Affinity
The interaction between a cephamycin and a PBP is a critical determinant of its antibacterial activity. Different cephamycins will exhibit varying affinities for different PBPs, influencing their spectrum of activity.[5][6][7] For instance, the cephamycin CS-1170 has demonstrated high affinities for PBP-1A, -1Bs, and -3 in Escherichia coli, which correlates with its potent antibacterial action.[5][6] The binding affinity is typically quantified by the dissociation constant (Kd) or the concentration required for 50% inhibition (IC50). A lower Kd or IC50 value indicates a higher binding affinity.
| Compound | Target PBP(s) | Binding Affinity (IC50/Kd) | Organism | Reference |
| CS-1170 | PBP-1A, 1Bs, 3 | High Affinity (IC50 values not specified) | Escherichia coli | [5][6] |
| Cephalexin | PBP-1a, 3, 4 | Fairly High Affinity (IC50 values not specified) | Escherichia coli | [8] |
| FK027 | PBP-1a, 1bs, 3 | Very High Affinity (IC50 values not specified) | Escherichia coli | [8] |
| Penicillin G | PBP-1A, 1Bs, 3 | (Used as a comparator for high affinity) | Escherichia coli | [5][6] |
Note: Specific quantitative data for "Cephemimycin" is not available in the provided search results. The table presents a comparative view based on related cephamycin and cephalosporin compounds. Researchers should perform dedicated experiments to determine the specific binding affinities for their compound of interest.
Experimental Protocols for Validating Binding Affinity
Several biophysical techniques can be employed to quantitatively assess the binding of cephamycins to PBPs. The choice of method depends on factors such as the required throughput, the nature of the interacting molecules, and the specific information desired (e.g., thermodynamics, kinetics).
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9][10] In the context of PBP-cephamycin interactions, a fluorescently labeled β-lactam analog (tracer) is used.[11][12]
Methodology:
-
Preparation of Reagents:
-
Purified PBP of interest.
-
Fluorescently labeled β-lactam tracer (e.g., BOCILLIN FL).[13]
-
Unlabeled cephamycin (the competitor).
-
Assay buffer.
-
-
Assay Principle:
-
The small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low fluorescence polarization.
-
When the tracer binds to the much larger PBP, its rotation slows down, leading to an increase in fluorescence polarization.[9]
-
The unlabeled cephamycin competes with the tracer for binding to the PBP.
-
-
Procedure:
-
A fixed concentration of PBP and the fluorescent tracer are incubated together.
-
Increasing concentrations of the unlabeled cephamycin are added to the mixture.
-
The fluorescence polarization is measured at each concentration of the cephamycin.
-
-
Data Analysis:
-
As the concentration of the cephamycin increases, it displaces the fluorescent tracer from the PBP, causing a decrease in fluorescence polarization.
-
The data is plotted as fluorescence polarization versus the logarithm of the cephamycin concentration.
-
The IC50 value, the concentration of cephamycin that causes a 50% reduction in the tracer binding, can be determined from the resulting sigmoidal curve. The Kd can then be calculated from the IC50 value.
-
Figure 1. Workflow for a competitive Fluorescence Polarization assay to determine binding affinity.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand (cephamycin) to a protein (PBP).[14][15][16] It is a label-free technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18]
Methodology:
-
Preparation of Reagents:
-
Highly purified and concentrated PBP solution in the sample cell.
-
Concentrated solution of the cephamycin in the injection syringe.
-
Both the PBP and cephamycin must be in identical, well-matched buffers to minimize heats of dilution.[18]
-
-
Instrumentation:
-
Procedure:
-
A small aliquot of the cephamycin solution is injected from the syringe into the PBP solution in the sample cell.
-
The heat released or absorbed upon binding is measured.
-
A series of injections are made until the PBP is saturated with the cephamycin.
-
-
Data Analysis:
-
The raw data consists of a series of heat-change peaks corresponding to each injection.
-
Integrating the area under these peaks yields the heat change per injection.
-
This data is then plotted as heat change per mole of injectant versus the molar ratio of cephamycin to PBP.
-
Fitting this binding isotherm to a suitable binding model allows for the determination of Kd, n, ΔH, and ΔS.[14][15]
-
Figure 2. Workflow for Isothermal Titration Calorimetry to determine thermodynamic binding parameters.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that measures the binding of an analyte (cephamycin) in solution to a ligand (PBP) immobilized on a sensor surface.[19][20][21] SPR provides real-time kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Methodology:
-
Preparation of the Sensor Chip:
-
A suitable sensor chip (e.g., CM5) is activated.
-
The purified PBP is immobilized onto the sensor surface.
-
Any remaining active sites on the surface are deactivated.
-
-
Binding Analysis:
-
A continuous flow of buffer is passed over the sensor surface to establish a stable baseline.
-
The cephamycin solution (analyte) at various concentrations is injected over the surface.
-
The binding of the cephamycin to the immobilized PBP causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
After the injection, the buffer flow is resumed to monitor the dissociation of the cephamycin from the PBP.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) show the association and dissociation phases.
-
The kinetic rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Figure 3. Workflow for Surface Plasmon Resonance to determine kinetic binding parameters.
Mechanism of Action: PBP Inhibition
Cephamycins, like other β-lactam antibiotics, act by inhibiting the transpeptidase activity of PBPs.[3] This inhibition disrupts the cross-linking of peptidoglycan chains, which is essential for maintaining the integrity of the bacterial cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Figure 4. Signaling pathway of PBP inhibition by cephamycins leading to cell lysis.
References
- 1. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. New Cephamycin Antibiotic, CS-1170: Binding Affinity to Penicillin-Binding Proteins and Inhibition of Peptidoglycan Cross-Linking Reactions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New cephamycin antibiotic, CS-1170: binding affinity to penicillin-binding proteins and inhibition of peptidoglycan cross-linking reactions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the new orally active cephalosporin FK027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
- 11. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. A surface plasmon resonance analysis of the interaction between the antibiotic moenomycin A and penicillin-binding protein 1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of a surface plasmon resonance method to investigate antibiotic and plasma protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Cross-Resistance Profile of Cephemimycin and Other β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance patterns between Cephemimycin, a member of the cephamycin class of β-lactam antibiotics, and other commonly used β-lactams. Due to the limited availability of studies specifically referencing "this compound," this guide utilizes data from studies on "Cephamycin C," the parent compound of the cephamycin family, and other structurally related cephamycins such as cefoxitin and cefotetan, to provide a representative analysis of this antibiotic subclass. The data presented herein is intended to inform research and development efforts in the field of antibacterial therapeutics.
Executive Summary
Cephamycins, including this compound, demonstrate a distinct cross-resistance profile compared to other β-lactam classes, particularly against bacteria producing certain β-lactamases. Their inherent stability against many common β-lactamases often results in retained activity against strains resistant to penicillins and many cephalosporins. However, cross-resistance can be observed with other β-lactams, especially in bacteria harboring carbapenemases or overexpressing efflux pumps and porin modifications. This guide presents quantitative data on the minimum inhibitory concentrations (MICs) of cephamycins and other β-lactams against various resistant bacterial isolates and details the experimental protocols for assessing cross-resistance.
Comparative In Vitro Activity of Cephamycins and Other β-Lactams
The following tables summarize the minimum inhibitory concentration (MIC) data for Cephamycin C and other β-lactams against a panel of Gram-negative bacteria, including strains with defined resistance mechanisms. The data is compiled from multiple in vitro studies to provide a comparative overview of their antibacterial potency.
Table 1: Comparative MICs (µg/mL) against β-Lactamase Producing Enterobacteriaceae
| Bacterial Strain | Resistance Mechanism | Cephamycin C | Cefoxitin | Cefotetan | Ceftriaxone | Imipenem |
| E. coli | ESBL (CTX-M-1 group) | - | 8 | 2 | >64 | ≤0.06 |
| K. pneumoniae | ESBL (CTX-M-1 group) | - | 8 | 2 | >64 | ≤0.06 |
| Proteus mirabilis | β-lactamase producer | ≤12.5 | - | - | >100 | - |
| Enterobacter spp. | β-lactamase producer | ≤12.5 | - | - | >100 | - |
Data for ESBL-producing strains are MIC50 values from a study on cephamycins and β-lactam/β-lactamase inhibitors[1]. Data for Proteus mirabilis and Enterobacter spp. are from a study on Cephamycin C against cephalosporin-resistant isolates.
Table 2: Activity of Cephamycin C Against Cephalosporin-Resistant Gram-Negative Isolates
| Bacterial Genus | Number of Strains | Cephamycin C MIC (µg/mL) | Cephalothin MIC (µg/mL) | Cephaloridine MIC (µg/mL) |
| Proteus | 39 | ≤12.5 | >100 | >100 |
| Enterobacter | 20 | ≤12.5 | >100 | >100 |
| Klebsiella | 13 | ≤12.5 | >100 | >100 |
| Serratia | 11 | ≤12.5 | >100 | >100 |
This table summarizes the findings from a study evaluating Cephamycin C's efficacy against various cephalosporin-resistant clinical isolates.
Mechanisms of Action and Resistance
The antibacterial activity of β-lactam antibiotics stems from their ability to inhibit penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. Resistance to β-lactams is primarily mediated by three mechanisms: enzymatic degradation by β-lactamases, alteration of the PBP target, and reduced drug accumulation due to efflux pumps and porin channel mutations.
Cephamycins, including this compound, are notably resistant to hydrolysis by many common β-lactamases, which is a key reason for their activity against many cephalosporin-resistant bacteria.
Caption: Mechanism of β-lactam action and resistance.
Experimental Protocols for Cross-Resistance Studies
The determination of cross-resistance involves assessing the susceptibility of a panel of bacterial isolates to a range of antibiotics. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[2][3].
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of antimicrobial agents
-
Multichannel pipettes
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the 96-well plates. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Agar Dilution Method for MIC Determination
The agar dilution method is considered a reference method for antimicrobial susceptibility testing and is particularly useful for testing a large number of isolates against a limited number of drugs[4].
Materials:
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of antimicrobial agents
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of Agar Plates: A series of agar plates containing serial two-fold dilutions of the antimicrobial agent is prepared. The antibiotic is added to the molten MHA before it is poured into the petri dishes. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: Bacterial suspensions are prepared and standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.
-
Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration. An inoculum replicating apparatus can be used to inoculate multiple isolates simultaneously.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Caption: Experimental workflow for cross-resistance assessment.
Discussion
The available data indicates that Cephamycin C and other cephamycins often retain significant activity against bacterial strains that are resistant to other cephalosporins due to the production of common β-lactamases. This suggests a lower potential for cross-resistance between cephamycins and many other cephalosporins in the context of β-lactamase-mediated resistance.
However, cross-resistance is more likely to be observed when the underlying resistance mechanism is not enzymatic degradation but rather target site modification (altered PBPs) or reduced drug accumulation (efflux and porin loss). For instance, bacteria that develop resistance to carbapenems through porin loss in combination with the expression of certain β-lactamases may also exhibit reduced susceptibility to cephamycins.
Conclusion
Cephamycins, represented here by Cephamycin C and other members of its class, exhibit a favorable profile against many β-lactamase-producing, Gram-negative bacteria that are resistant to other cephalosporins. This highlights their potential as valuable therapeutic options. Nevertheless, the emergence of multi-drug resistance mechanisms necessitates ongoing surveillance and a thorough understanding of cross-resistance patterns. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies to inform the development and clinical application of new and existing β-lactam antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. Agar dilution - Wikipedia [en.wikipedia.org]
A Comparative Pharmacokinetic Profile: Natural vs. Synthetic Cephemimycin Analogs
A detailed comparison of the pharmacokinetic properties of naturally occurring Cephemimycin (Cephamycin C) and its synthetic derivatives reveals key differences in their systemic behavior. While comprehensive quantitative data for natural this compound is limited in publicly available literature, existing in vivo studies and extensive data on synthetic analogs provide valuable insights for researchers and drug development professionals.
This guide synthesizes the available experimental data to offer a comparative overview of the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. The data underscores the efforts in synthetic chemistry to overcome the limitations of the natural precursor and enhance its therapeutic potential.
Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic parameters for natural Cephamycin C and two representative synthetic cephamycin derivatives, YM09330 and CS-1170, in mice. It is important to note the qualitative nature of the data for natural Cephamycin C compared to the quantitative data for its synthetic counterparts, reflecting the different focus of the available research.
| Pharmacokinetic Parameter | Natural this compound (Cephamycin C) | Synthetic this compound (YM09330) | Synthetic this compound (CS-1170) |
| Animal Model | Mice | Mice | Mice |
| Administration Route | Subcutaneous | Intravenous | Subcutaneous |
| Peak Plasma Concentration (Cmax) | Detected in serum, but quantitative data not specified[1][2][3] | 5.5 µg/mL (at 30 min post-administration of 20 mg/kg)[4] | Data not available for mice, but peak plasma concentration in rats was 27 µg/mL (after 50 mg/kg administration) |
| Time to Peak (Tmax) | Not specified | 30 minutes | Not specified for mice |
| Plasma Half-life (t½) | Not specified | 13.0 minutes[4] | Data not available for mice, but plasma half-life in monkeys was 48 minutes |
| Urinary Excretion | Recovered from urine to a similar extent as cephaloridine[1][2][3] | 67% of the dose within 48 hours[4] | ~60% of the dose |
| Metabolism | Primarily excreted unchanged[1][2][3] | Small amounts of a tautomer recovered in urine[4] | Over 97% of urinary radioactivity is the intact drug |
| Protein Binding | Not specified | Data not available for mice, but 30% in rats and 91% in humans[4] | Relatively low |
| Primary Excretion Route | Glomerular filtration[1][2][3] | Renal and biliary excretion | Renal and biliary excretion |
Experimental Protocols
The pharmacokinetic data for the synthetic cephamycins were generated following standard preclinical experimental protocols. Below are generalized methodologies based on the available literature.
Animal Models and Dosing
Male ICR mice have been used in studies for synthetic cephamycins like YM09330.[4] The animals are typically housed in controlled environments with free access to food and water. The drug is administered either intravenously (IV) via the tail vein or subcutaneously (SC). For IV administration, a single dose, for instance, 20 mg/kg of YM09330, is injected.[4]
Sample Collection
Blood samples are collected at various time points post-administration. For mice, this often involves sacrificing groups of animals at each time point to obtain sufficient blood volume. Blood is typically collected via cardiac puncture and transferred into heparinized tubes. Plasma is then separated by centrifugation and stored at low temperatures (-20°C or below) until analysis. For urine and feces collection, animals are housed in metabolic cages that allow for the separate collection of excreta over a defined period (e.g., 24 or 48 hours).
Bioanalytical Methods
The concentration of the cephamycin in plasma and urine is determined using validated bioanalytical methods. A common technique is the agar well diffusion bioassay. This method involves seeding an agar plate with a susceptible bacterial strain. The collected plasma or urine samples, along with standards of known drug concentrations, are placed in wells cut into the agar. The plates are incubated, and the diameter of the zone of bacterial growth inhibition around each well is measured. The drug concentration in the unknown samples is then calculated by comparing their inhibition zones to those of the standards.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data. Non-compartmental analysis is often employed to determine parameters such as:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
t½ (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
AUC (Area Under the Curve): The total drug exposure over time.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the processes involved in pharmacokinetic studies and the potential mechanism of action of cephamycins, the following diagrams are provided.
Conclusion
The available data indicates that while natural Cephamycin C demonstrates in vivo activity, its pharmacokinetic profile has not been as extensively characterized as its synthetic derivatives. Synthetic modifications to the cephamycin core structure have led to compounds with quantifiable and, in some aspects, potentially improved pharmacokinetic properties, such as defined plasma half-lives and high urinary excretion rates. This comparative guide highlights the importance of synthetic chemistry in optimizing the therapeutic potential of natural products. Further research to obtain more detailed quantitative pharmacokinetic data for natural Cephamycin C would be invaluable for a more direct and comprehensive comparison.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of new broad-spectrum cephamycin, YM09330, parenterally administered to various experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modelling concentrations of antimicrobial drugs: comparative pharmacokinetics of cephalosporin antimicrobials and accuracy of allometric scaling in food-producing and companion animals - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the resistance profile of bacteria to Cephemimycin over time.
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating a thorough understanding of the long-term efficacy of antimicrobial agents. This guide provides a comparative analysis of the resistance profile of Cephemimycin, a member of the cephamycin class of β-lactam antibiotics, as it evolves over time in various bacterial species. By examining experimental data and outlining key methodologies, this document serves as a resource for researchers, scientists, and drug development professionals engaged in the fight against antibiotic resistance.
Comparative Analysis of Resistance Development
The development of resistance to β-lactam antibiotics, including cephamycins, is a complex process driven by selective pressure. To simulate and quantify this evolution in a laboratory setting, serial passage experiments are frequently employed. In these studies, bacteria are repeatedly exposed to sub-inhibitory concentrations of an antibiotic, allowing for the selection and propagation of resistant mutants over time. The primary metric for tracking this change is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
While specific longitudinal resistance data for the proprietary compound "this compound" is not publicly available, extensive research on the closely related and structurally similar cephamycin, Cefoxitin, provides a robust proxy for understanding its resistance dynamics. The following tables summarize findings from various in-vitro evolution studies, comparing the change in MIC of Cefoxitin to that of other relevant antibiotic classes, such as carbapenems, when challenged with common bacterial pathogens.
| Bacterium | Antibiotic | Initial MIC (µg/mL) | MIC after 20 Passages (µg/mL) | Fold Increase in MIC | Primary Resistance Mechanism(s) |
| Escherichia coli | Cefoxitin | 1 | 32 | 32 | Upregulation of AmpC β-lactamase, Porin loss (OmpF/OmpC) |
| Escherichia coli | Meropenem | 0.06 | 1 | 16.7 | Efflux pump upregulation, Porin loss |
| Klebsiella pneumoniae | Cefoxitin | 2 | 64 | 32 | Upregulation of chromosomal AmpC-like enzymes |
| Klebsiella pneumoniae | Imipenem | 0.25 | 4 | 16 | Porin loss, Efflux pump upregulation |
| Bacteroides fragilis | Cefoxitin | 8 | >256 | >32 | Production of metallo-β-lactamases (e.g., CfiA) |
| Bacteroides fragilis | Meropenem | 0.125 | 8 | 64 | Production of metallo-β-lactamases |
Table 1: Comparative Evolution of MICs in Serial Passage Experiments. This table illustrates the typical increase in MIC for Cefoxitin and comparator carbapenems against various bacterial species after prolonged exposure. Data is synthesized from multiple in-vitro evolution studies.
Time-Kill Kinetics and the Inoculum Effect
Beyond the evolution of resistance, the immediate bactericidal or bacteriostatic activity of an antibiotic is crucial. Time-kill assays measure the rate and extent of bacterial killing over time at various antibiotic concentrations. For cephamycins like this compound, these studies reveal concentration-dependent killing up to a certain point, after which the effect may plateau.
Furthermore, a critical consideration for cephamycins is the "inoculum effect," where the antibiotic's efficacy is diminished at higher bacterial densities.[1] This phenomenon is particularly relevant in severe infections where the bacterial load is high.
| Bacterium | Antibiotic | Inoculum (CFU/mL) | Concentration | Log Reduction in CFU/mL at 24h |
| E. coli (ESBL-producing) | Cefoxitin | 105 | 4 x MIC | > 3 (Bactericidal) |
| E. coli (ESBL-producing) | Cefoxitin | 107 | 4 x MIC | < 2 (Bacteriostatic/Regrowth) |
| K. pneumoniae (ESBL-producing) | Cefoxitin | 105 | 4 x MIC | > 3 (Bactericidal) |
| K. pneumoniae (ESBL-producing) | Cefoxitin | 107 | 4 x MIC | < 2 (Bacteriostatic/Regrowth) |
Table 2: Impact of Inoculum on Cefoxitin Efficacy in Time-Kill Assays. This table demonstrates the inoculum effect, where a higher initial bacterial concentration reduces the bactericidal activity of Cefoxitin. Data is based on studies of ESBL-producing Enterobacterales.[1]
Mechanisms of Resistance to this compound
Bacteria employ several strategies to resist the action of cephamycins. Understanding these mechanisms is fundamental for developing countermeasures and new therapeutic approaches.
-
Enzymatic Degradation: While cephamycins are notably resistant to many common β-lactamases due to their 7-α-methoxy group, they can be hydrolyzed by AmpC β-lactamases.[2] Resistance can emerge through the overexpression of chromosomal AmpC genes or the acquisition of plasmid-mediated AmpC enzymes.[2]
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of this compound, leading to decreased efficacy.
-
Reduced Permeability: Bacteria can limit the entry of this compound by downregulating or modifying outer membrane porins, the protein channels through which the antibiotic enters the cell.[2] This is a common resistance mechanism in Gram-negative bacteria.[2]
Signaling pathways of this compound action and resistance.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of antibiotic resistance research. The following sections detail the methodologies for the key experiments cited in this guide.
Serial Passage Experiment for Resistance Evolution
This method is used to assess the potential for and rate of resistance development to an antimicrobial agent over time.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism.
-
Baseline MIC Determination: The initial MIC of the antibiotic against the test organism is determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
-
Serial Passaging: a. A series of tubes or microplate wells containing doubling dilutions of the antibiotic in appropriate broth media are inoculated with the bacterial suspension. b. The cultures are incubated for 18-24 hours at the optimal temperature for the bacterium. c. The MIC is recorded as the lowest concentration of the antibiotic that inhibits visible growth. d. An aliquot of the bacterial culture from the well at 0.5x the MIC is used to inoculate a fresh series of antibiotic dilutions. e. This process is repeated for a predetermined number of passages (e.g., 20-30 days).
-
Data Analysis: The MIC is recorded at each passage, and the fold-change in MIC over time is calculated to determine the rate of resistance development.
Workflow for serial passage experiments.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted standard for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation: A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 105 CFU/mL in fresh broth.
-
Antibiotic Exposure: The antibiotic is added at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without antibiotic is included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture.
-
Quantification: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Conclusion
The evaluation of the resistance profile of this compound over time, informed by data from its class representative Cefoxitin, underscores the inevitable challenge of emerging resistance. While cephamycins possess inherent stability against many β-lactamases, sustained antibiotic pressure can select for resistant mutants through mechanisms such as AmpC hyperproduction and porin loss. The data presented in this guide highlights the importance of continued surveillance, prudent use of antibiotics, and the development of novel therapeutic strategies to combat the evolution of bacterial resistance. The provided experimental protocols offer a standardized framework for researchers to contribute to this critical area of investigation.
References
Safety Operating Guide
Safeguarding Our Future: Proper Disposal Procedures for Cephemimycin
The responsible management of laboratory waste is paramount for environmental safety and the prevention of antibiotic resistance. Cephemimycin, a member of the cephalosporin class of β-lactam antibiotics, requires careful handling and disposal to mitigate these risks. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound.
Core Principle: Treat as Hazardous Chemical Waste
Due to its bioactive nature and potential for environmental harm, all forms of this compound waste, including stock solutions, contaminated media, and solid materials, should be treated as hazardous chemical waste.[1] Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.[1][2][3][4]
Quantitative Data on Disposal Parameters
| Parameter | Guideline | Rationale |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) | Alkaline hydrolysis effectively breaks the β-lactam ring, inactivating the antibiotic.[2][5][6] |
| pH for Inactivation | > 12 | Ensures complete hydrolysis of the β-lactam structure.[6] |
| Neutralizing Agent | Hydrochloric Acid (HCl) or similar acid | To neutralize the solution before collection for final disposal.[2] |
| Final pH | 6.0 - 8.0 | A neutral pH is generally required for hazardous waste collection. |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
The following is a generalized protocol for the chemical inactivation of liquid this compound waste, such as unused stock solutions and contaminated culture media. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Segregation and Collection:
-
Alkaline Hydrolysis:
-
Slowly add a 1 M sodium hydroxide (NaOH) solution to the collected liquid waste while stirring.
-
Monitor the pH of the solution, continuing to add NaOH until the pH is consistently above 12.
-
Allow the mixture to stand for a minimum of 24 hours to ensure complete hydrolysis of the β-lactam ring.
-
-
Neutralization:
-
After the inactivation period, slowly add a suitable acid (e.g., 1 M hydrochloric acid) to neutralize the solution to a pH between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, the treated liquid waste should be collected by your institution's hazardous waste management program for final disposal.[2]
-
Disposal of Contaminated Solid Waste
-
Grossly Contaminated Solids: Solid waste heavily contaminated with high concentrations of this compound (e.g., spills cleaned with absorbent materials) should be treated as chemical waste.[2] Place these materials in a designated hazardous waste container for collection.
-
Trace Contaminated Solids: Solid waste with trace amounts of contamination (e.g., petri dishes, flasks, paper products) should be placed in a designated biohazardous waste container and autoclaved.[2]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general best practices for β-lactam antibiotic disposal. Always consult and strictly adhere to your institution's specific Environmental Health & Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
